Product packaging for 3-thiocyanato-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 885266-71-7)

3-thiocyanato-1H-indole-6-carboxylic acid

Cat. No.: B1346843
CAS No.: 885266-71-7
M. Wt: 218.23 g/mol
InChI Key: RBVSBEAFPBVHLE-UHFFFAOYSA-N
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Description

3-thiocyanato-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O2S and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2S B1346843 3-thiocyanato-1H-indole-6-carboxylic acid CAS No. 885266-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiocyanato-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSBEAFPBVHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-thiocyanato-1H-indole-6-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1H-indole-6-carboxylic acid, followed by the regioselective thiocyanation at the C-3 position of the indole ring. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The proposed synthesis of this compound involves two key transformations:

  • Step 1: Synthesis of 1H-indole-6-carboxylic acid: This initial step focuses on the preparation of the indole core functionalized with a carboxylic acid at the 6-position. A common and efficient method is the hydrolysis of a corresponding ester precursor, such as methyl indole-6-carboxylate.

  • Step 2: Thiocyanation of 1H-indole-6-carboxylic acid: The second step introduces the thiocyanate group at the electron-rich C-3 position of the indole ring. A mild and effective method for this transformation utilizes p-toluenesulfonic acid (p-TSA) and ammonium thiocyanate.

The overall synthetic scheme is depicted below:

Synthesis of this compound cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Thiocyanation Methyl indole-6-carboxylate Methyl indole-6-carboxylate 1H-indole-6-carboxylic acid 1H-indole-6-carboxylic acid Methyl indole-6-carboxylate->1H-indole-6-carboxylic acid LiOH·H₂O, THF/MeOH/H₂O, 60 °C This compound This compound 1H-indole-6-carboxylic acid->this compound NH₄SCN, p-TSA, MeOH, rt

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-indole-6-carboxylic acid

This procedure outlines the hydrolysis of methyl indole-6-carboxylate to yield 1H-indole-6-carboxylic acid.[1]

Materials:

  • Methyl indole-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 50% (v/v) Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).[1]

  • To this solution, add lithium hydroxide monohydrate (15.8 g).[1]

  • Stir the reaction mixture at 60°C for 6 hours.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[1]

  • Dissolve the resulting residue in water.

  • Acidify the aqueous solution with 50% (v/v) hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and dry thoroughly to obtain 1H-indole-6-carboxylic acid.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl indole-6-carboxylate (11.0 g)[1]
Product1H-indole-6-carboxylic acid[1]
Yield9.6 g (95%)[1]
AppearanceTan powder[1]
Melting Point253-254 °C[1]
Step 2: Proposed Thiocyanation of 1H-indole-6-carboxylic acid

This proposed method is adapted from the efficient thiocyanation of various indole derivatives as reported by Das et al. (2010). This procedure is expected to be effective for the regioselective thiocyanation of 1H-indole-6-carboxylic acid at the C-3 position.

Materials:

  • 1H-indole-6-carboxylic acid

  • Ammonium thiocyanate (NH₄SCN)

  • p-Toluenesulfonic acid (p-TSA)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indole-6-carboxylic acid (1 mmol) and ammonium thiocyanate (1.6 mmol) in methanol (5 mL), add p-toluenesulfonic acid (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 30-45 minutes.

  • Upon completion, quench the reaction with an aqueous saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Anticipated Quantitative Data:

The yields for the thiocyanation of various indoles using this method are reported to be in the range of 85-91%. A similar high yield is expected for the thiocyanation of 1H-indole-6-carboxylic acid.

ParameterAnticipated Value
Starting Material1H-indole-6-carboxylic acid (1 mmol)
ProductThis compound
Expected Yield85-91%

Logical Workflow of the Synthesis

The logical progression of the synthesis is straightforward, beginning with a commercially available or readily synthesized starting material and proceeding through two distinct chemical transformations.

G start Starting Material (Methyl indole-6-carboxylate) step1 Step 1: Hydrolysis - LiOH·H₂O - THF/MeOH/H₂O - 60 °C start->step1 intermediate Intermediate (1H-indole-6-carboxylic acid) step1->intermediate step2 Step 2: Thiocyanation - NH₄SCN, p-TSA - MeOH - Room Temperature intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product (this compound) purification->product

References

The Biological Activity of 3-thiocyanato-1H-indole-6-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thiocyanate (-SCN) group at the C3 position of the indole ring, coupled with a carboxylic acid moiety at the C6 position, yields 3-thiocyanato-1H-indole-6-carboxylic acid. This modification is of significant interest as the thiocyanate group is a versatile functional group known to impart potent biological effects, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its potential as a therapeutic agent.

Antiproliferative Activity

While specific quantitative antiproliferative data for this compound is not publicly available in the reviewed literature, a key study by Fortes, Silveira, et al. (2016) provides significant insights into the anticancer potential of the broader class of 3-thiocyanato-1H-indoles. A novel series of twenty 3-thiocyanato-1H-indoles was synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung mucoepidermoid carcinoma), and MCF-7 (breast adenocarcinoma)[1].

The study found that several of the synthesized 3-thiocyanato-1H-indole derivatives displayed good to excellent levels of potency , with some compounds exhibiting IC50 values of less than or equal to 6 μM[1]. This indicates a promising potential for this class of compounds in the development of novel anticancer agents. A subsequent 2D-QSAR (Quantitative Structure-Activity Relationship) study on this series of compounds further corroborates the presence of significant cytotoxic activity against the HL60 cell line, suggesting that the structural features of these molecules are correlated with their biological activity[2][3].

Although the specific IC50 values for this compound are not detailed in the available abstracts, the general findings for the compound class suggest that it is a promising candidate for further investigation.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activity of this compound have not been elucidated. However, based on the known activities of indole derivatives and isothiocyanates, several potential signaling pathways and molecular targets can be hypothesized.

Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase (COX) enzymes. Additionally, indole compounds are known to induce apoptosis (programmed cell death) in cancer cells.

Isothiocyanates, the isomeric form of thiocyanates, are well-documented for their cancer-preventive and therapeutic properties. Their mechanisms of action are diverse and include the induction of phase II detoxification enzymes, inhibition of phase I enzymes involved in carcinogen activation, and the induction of apoptosis.

A possible workflow for the initial screening and mechanistic evaluation of this compound is depicted below.

cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (if active) A This compound B Antiproliferative Assay (e.g., MTT, SRB) A->B Evaluate cytotoxicity C Antimicrobial Assay (e.g., MIC determination) A->C Assess antimicrobial properties D Enzyme Inhibition Assay (e.g., Kinase, Protease) A->D Screen for enzyme inhibition E Cell Cycle Analysis B->E Investigate cell cycle effects F Apoptosis Assays (e.g., Annexin V, Caspase activity) B->F Determine mode of cell death G Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) F->G Identify affected pathways

Figure 1: A logical workflow for the biological evaluation of this compound.

Antimicrobial and Enzyme Inhibitory Potential

While no specific studies on the antimicrobial or enzyme inhibitory activity of this compound were identified, the broader classes of indole derivatives and thiocyanates/isothiocyanates have well-documented activities in these areas.

  • Antimicrobial Activity: Indole derivatives have been extensively studied for their antibacterial and antifungal properties. The indole nucleus is a key component of many antimicrobial agents. Similarly, isothiocyanates derived from natural sources are known to possess potent antimicrobial effects against a range of pathogens. Therefore, it is plausible that this compound may exhibit antimicrobial properties.

  • Enzyme Inhibition: As mentioned, indole-containing compounds have been developed as inhibitors for a variety of enzymes implicated in disease, including kinases, proteases, and cyclooxygenases. The thiocyanate moiety can also interact with enzymatic active sites, suggesting that this compound could be a candidate for enzyme inhibition screening.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on standard methodologies for assessing antiproliferative and antimicrobial activities of novel compounds, the following protocols can be proposed.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL60, HEP-2, NCI-H292, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) at the same final concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Figure 2: Workflow for the MTT-based antiproliferative assay.

Antimicrobial Activity Assay (Broth Microdilution for MIC Determination)
  • Bacterial/Fungal Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

  • Inoculum Preparation: The culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (no compound) and negative control wells (no inoculum) are included.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that this compound belongs to a class of compounds with significant potential as antiproliferative agents. The general activity of 3-thiocyanato-1H-indoles against various cancer cell lines warrants a more detailed investigation into the specific activity of the 6-carboxylic acid derivative.

Future research should focus on:

  • Synthesis and Purification: Development of a robust synthetic route to produce high-purity this compound for biological testing.

  • Quantitative Biological Evaluation: A comprehensive screening of the compound against a broader panel of cancer cell lines to determine its IC50 values and selectivity.

  • Antimicrobial and Enzyme Inhibition Screening: Evaluation of its activity against a range of pathogenic microorganisms and a panel of relevant enzymes to explore its full therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound to understand its mode of action.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 3-Thiocyanato-1H-indole-6-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Cellular Machinery: The Anticancer Mechanisms of Novel Indole Compounds

This technical guide provides a comprehensive overview of the available scientific evidence regarding the mechanism of action of 3-thiocyanato-1H-indole-6-carboxylic acid and the broader class of 3-thiocyanato-1H-indoles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. While direct studies on this compound are limited, this guide synthesizes findings from closely related analogs to postulate its likely biological activities and molecular pathways.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the 3-position of the indole ring has been shown to significantly enhance its cytotoxic and antiproliferative properties against various human cancer cell lines.

Postulated Core Mechanism of Action

Based on studies of analogous 3-thiocyanato-1H-indoles and related indole-isothiocyanates, the primary anticancer mechanism is believed to involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Evidence suggests that these compounds may exert their effects through a multi-pronged attack on cancer cells, potentially involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A key feature of the anticancer activity of this class of compounds is their ability to trigger apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway is likely initiated through both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of caspases, the executioners of apoptosis.

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Cell Cycle Arrest

In addition to inducing apoptosis, 3-thiocyanato-indole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. This disruption of the cell cycle is a crucial aspect of their antiproliferative effects. Studies on related compounds have shown arrest at different phases, most notably the G2/M or S phase, suggesting an interference with the cellular machinery responsible for cell division.

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// Edges "G1" -> "S" [color="#5F6368"]; "S" -> "G2" [color="#5F6368"]; "G2" -> "M" [color="#5F6368"]; "M" -> "G1" [label="Cytokinesis", color="#5F6368"]; "Compound" -> "Arrest_S" [color="#5F6368"]; "Compound" -> "Arrest_G2M" [color="#5F6368"]; "Arrest_S" -> "S" [style=dashed, arrowhead=tee, color="#EA4335"]; "Arrest_G2M" -> "G2" [style=dashed, arrowhead=tee, color="#EA4335"]; } . Figure 2: Potential Cell Cycle Arrest Points. This diagram depicts the points in the cell cycle where analogs of this compound may induce arrest, thereby inhibiting cancer cell proliferation.

Quantitative Data on Analog Compounds

While specific IC50 values for this compound are not publicly available, a study by Fortes et al. (2016) provides valuable data on a series of twenty 3-thiocyanato-1H-indoles with substitutions at the N-1, C-2, and C-5 positions.[1] This data demonstrates the potent antiproliferative activity of this class of compounds against various human cancer cell lines.

Compound DerivativeHL60 (IC50, µM)HEP-2 (IC50, µM)NCI-H292 (IC50, µM)MCF-7 (IC50, µM)
N-Phenyl-3-thiocyanato-1H-indole≤ 6≤ 6≤ 6≤ 6
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole≤ 6≤ 6≤ 6≤ 6
N-(4-chlorophenyl)-3-thiocyanato-1H-indole> 6> 6> 6> 6
2-(4-chlorophenyl)-3-thiocyanato-1H-indole> 6> 6> 6> 6
2-Phenyl-3-thiocyanato-1H-indole> 6> 6> 6> 6
Table 1: Antiproliferative Activity of Selected 3-Thiocyanato-1H-indole Analogs. Data extracted from Fortes et al., 2016.[1]

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of 3-thiocyanato-indole analogs. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0, 2, 5, 10, 15, 20, and 25 µM) for 24 and 48 hours. A vehicle control (e.g., 0.01% DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.

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// Edges "Start" -> "Seed_Cells" [color="#5F6368"]; "Seed_Cells" -> "Incubate_24h" [color="#5F6368"]; "Incubate_24h" -> "Add_Compound" [color="#5F6368"]; "Add_Compound" -> "Incubate_Treatment" [color="#5F6368"]; "Incubate_Treatment" -> "Add_MTT" [color="#5F6368"]; "Add_MTT" -> "Incubate_MTT" [color="#5F6368"]; "Incubate_MTT" -> "Dissolve_Formazan" [color="#5F6368"]; "Dissolve_Formazan" -> "Read_Absorbance" [color="#5F6368"]; "Read_Absorbance" -> "End" [color="#5F6368"]; } . Figure 3: MTT Assay Workflow. A flowchart outlining the key steps in determining cell viability after treatment with a test compound.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its close analogs, possesses significant anticancer potential. The core mechanism of action is likely centered on the induction of apoptosis and cell cycle arrest. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

  • Direct Molecular Target Identification: Identifying the specific protein(s) or enzyme(s) that this compound directly interacts with.

  • Signaling Pathway Elucidation: Detailed investigation of the upstream and downstream signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide serves as a foundational resource for the ongoing investigation into this promising class of anticancer agents. The insights provided herein are intended to guide future research efforts and accelerate the development of novel and effective cancer therapies.

References

An In-depth Technical Guide on the Discovery and Isolation of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-thiocyanato-1H-indole-6-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. This document details the scientific context of its discovery, provides a plausible experimental protocol for its synthesis and isolation based on established chemical methodologies, summarizes its physicochemical and biological data, and visualizes the underlying synthetic and potential signaling pathways.

Introduction and Discovery Context

This compound (CAS No. 885266-71-7) belongs to the class of indole thiocyanates, which have emerged as a promising scaffold in medicinal chemistry. The indole nucleus is a well-established privileged structure, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a thiocyanate (-SCN) group at the C-3 position of the indole ring is a key chemical modification that has been shown to impart significant antiproliferative and anti-inflammatory properties to the parent molecule.[1]

The discovery of this compound and its derivatives is rooted in the systematic exploration of the chemical space around the indole scaffold to develop novel therapeutic agents, particularly for oncology. Researchers have focused on synthesizing libraries of substituted indoles to investigate structure-activity relationships (SAR). The thiocyanation of indoles is a strategic approach to introduce a versatile functional group that can participate in various biological interactions and serve as a precursor for further chemical modifications. The 6-carboxylic acid moiety, in turn, can enhance solubility and provide an additional site for interaction with biological targets or for the attachment of other functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 885266-71-7
Molecular Formula C₁₀H₆N₂O₂S
Molecular Weight 218.24 g/mol
Appearance Likely a solid (specifics not published)
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Storage Conditions Store at 0-8°C

Synthesis and Isolation: A Detailed Experimental Protocol

A specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature. However, based on established methods for the thiocyanation of indoles and the hydrolysis of esters, a robust two-step synthetic route can be proposed. This process begins with the thiocyanation of a readily available starting material, methyl indole-6-carboxylate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 3-thiocyanato-1H-indole-6-carboxylate

This step involves the electrophilic substitution at the electron-rich C-3 position of the indole ring. A common and effective method for this transformation is the use of a thiocyanating agent generated in situ from an alkali metal thiocyanate and an oxidizing agent.

Materials:

  • Methyl indole-6-carboxylate

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • N-Bromosuccinimide (NBS) or similar oxidizing agent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve methyl indole-6-carboxylate (1 equivalent) in the chosen solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add ammonium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents) to the solution and stir the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred suspension. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the starting material is consumed (typically within 1-3 hours), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 3-thiocyanato-1H-indole-6-carboxylate by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 3-thiocyanato-1H-indole-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water as solvents

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified methyl 3-thiocyanato-1H-indole-6-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC until the ester is fully consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • The desired this compound should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Characterization Data (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole ring protons, with characteristic shifts for the protons at positions 2, 4, 5, and 7. A broad singlet for the N-H proton of the indole and a downfield singlet for the carboxylic acid proton.
¹³C NMR Resonances for the ten carbon atoms, including the characteristic signal for the thiocyanate carbon (-SCN), the carbonyl carbon of the carboxylic acid, and the carbons of the indole ring.
IR Spectroscopy A strong, sharp absorption band around 2150-2160 cm⁻¹ characteristic of the C≡N stretch of the thiocyanate group. A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1680-1710 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of 218.24.

Biological Activity and Potential Applications

Research on a series of 3-thiocyanato-1H-indole derivatives has demonstrated their potential as anti-cancer agents. A study evaluating the antiproliferative activity of various substituted 3-thiocyanato-1H-indoles against a panel of human cancer cell lines revealed significant cytotoxic effects.[1] Although this compound was not specifically tested in this study, the data for related compounds provide a strong rationale for its potential in oncology drug discovery.

The table below summarizes the reported IC₅₀ values for some representative 3-thiocyanato-1H-indole derivatives against different cancer cell lines.[1]

Compound (Substitution on Indole)HL-60 (Leukemia) IC₅₀ (µM)NCI-H292 (Lung) IC₅₀ (µM)HEP-2 (Larynx) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
1-Methyl > 25> 25> 25> 25
1-Phenyl 2.05.34.34.5
2-Phenyl 10.112.511.210.8
5-Bromo 3.54.13.84.2
5-Chloro 2.83.53.23.9

Data extracted from a study on related 3-thiocyanato-1H-indole derivatives and is provided for context.[1]

The mechanism of action for these compounds is not yet fully elucidated but is thought to involve the modulation of key signaling pathways involved in cancer cell proliferation and survival. The thiocyanate group can act as a Michael acceptor or interact with cysteine residues in proteins, potentially inhibiting enzyme function.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Thiocyanation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product start Methyl indole-6-carboxylate thiocyanation Thiocyanation with NH4SCN and NBS start->thiocyanation intermediate Methyl 3-thiocyanato- 1H-indole-6-carboxylate thiocyanation->intermediate hydrolysis Hydrolysis with LiOH or NaOH intermediate->hydrolysis final 3-thiocyanato-1H-indole- 6-carboxylic acid hydrolysis->final

Caption: Proposed two-step synthesis workflow for this compound.

Putative_Signaling_Pathway 3-thiocyanato-1H-indole-6-carboxylic_acid 3-thiocyanato-1H-indole- 6-carboxylic acid Target_Proteins Putative Target Proteins (e.g., Kinases, Transcription Factors) 3-thiocyanato-1H-indole-6-carboxylic_acid->Target_Proteins Interaction/Inhibition Signaling_Pathways Cellular Signaling Pathways (e.g., Proliferation, Apoptosis) Target_Proteins->Signaling_Pathways Modulation Cellular_Effects Cellular Effects Signaling_Pathways->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

Caption: Putative mechanism of action for this compound in cancer cells.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of new anti-cancer agents. While detailed information on its initial discovery and isolation is not widely published, its synthesis can be reliably achieved through a two-step process involving the thiocyanation of methyl indole-6-carboxylate followed by ester hydrolysis. The promising biological activity of related 3-thiocyanato-indole derivatives underscores the importance of further investigation into the therapeutic potential of this specific molecule. This technical guide provides a foundational resource for researchers and scientists working with this compound, offering insights into its synthesis, properties, and potential applications.

References

An In-depth Technical Guide to 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-thiocyanato-1H-indole-6-carboxylic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in indole derivatives and their applications.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The indole scaffold is a common motif in a variety of biologically active compounds. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position of the indole ring creates a molecule with potential for diverse chemical modifications and biological activities. This compound is primarily recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anti-cancer therapies.[1]

Physicochemical Properties

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 885266-71-7
Molecular Formula C₁₀H₆N₂O₂S
Molecular Weight 218.24 g/mol
Canonical SMILES C1=CC2=C(C=C1C(=O)O)NC(=C2)SC#N
InChI Key RBVSBEAFPBVHLE-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Note: The properties in Table 2 are not experimentally determined and are listed as "Data not available" due to the absence of published experimental values. These would need to be determined empirically.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and effective method for the thiocyanation of indoles involves the use of a thiocyanating agent in the presence of a suitable catalyst. The following protocol is an adapted procedure based on known methods for the thiocyanation of indole derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Indole-6-carboxylic acid

  • Ammonium thiocyanate (NH₄SCN)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol at 0 °C, add ammonium thiocyanate (2 equivalents).

  • Slowly add a solution of Oxone (1 equivalent) in water to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To identify characteristic functional groups, such as the C≡N stretch of the thiocyanate group (typically around 2150 cm⁻¹) and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Below is a workflow diagram illustrating the synthesis process.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification indole 1H-Indole-6-carboxylic acid reaction Stirring in MeOH at RT indole->reaction nh4scn NH4SCN nh4scn->reaction oxone Oxone oxone->reaction quench Quench with NaHCO3 reaction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product 3-thiocyanato-1H- indole-6-carboxylic acid purify->product Anticancer_Signaling_Pathway compound 3-thiocyanato-1H-indole- 6-carboxylic acid Derivative receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation Promotion

References

Structural Elucidation of 3-thiocyanato-1H-indole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-thiocyanato-1H-indole-6-carboxylic acid is a specialized organic molecule with potential applications in pharmaceutical and agrochemical research.[1] Its structure combines three key functional moieties: an indole nucleus, a carboxylic acid group, and a thiocyanate group. The indole scaffold is a common feature in many biologically active compounds. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position introduces unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

This guide provides a comprehensive overview of the structural elucidation of this compound, detailing a plausible synthetic route and the expected outcomes from key analytical techniques.

Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₆N₂O₂S
Molecular Weight 218.24 g/mol
CAS Number 885266-71-7
Appearance Predicted to be a solid

Hypothetical Synthesis

The synthesis of this compound can be envisioned as a two-step process, beginning with the hydrolysis of a commercially available ester, followed by a regioselective thiocyanation.

Experimental Protocol

Step 1: Synthesis of 1H-indole-6-carboxylic acid

This procedure is adapted from the hydrolysis of methyl indole-6-carboxylate.[1]

  • To a solution of methyl indole-6-carboxylate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran, add an aqueous solution of lithium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indole-6-carboxylic acid.

Step 2: Synthesis of this compound

This procedure is a hypothetical adaptation of general methods for the C-3 thiocyanation of indoles.

  • Suspend 1H-indole-6-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add ammonium thiocyanate (2.5 eq) to the suspension.

  • Cool the mixture in an ice bath and add a solution of a suitable oxidizing agent (e.g., N-bromosuccinimide or iodine) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation and Spectroscopic Analysis

The structure of the final compound would be confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the protons on the indole ring and confirming the substitution pattern. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.5br s-
H-2~7.8s-
H-4~7.9d~8.0
H-5~7.6dd~8.0, ~1.5
H-7~8.1d~1.5
COOH~12.5br s-
  • The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the carboxylic acid and thiocyanate groups.

  • The N-H proton of the indole and the carboxylic acid proton are expected to be broad singlets at very downfield chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Table 2 summarizes the predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~130
C-3~95
C-3a~128
C-4~122
C-5~124
C-6~130
C-7~115
C-7a~135
COOH~168
SCN~112
  • The C-3 carbon is expected to be significantly shielded due to the attachment of the thiocyanate group.

  • The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
N-H stretch (Indole)~3400Medium
C≡N stretch (Thiocyanate)~2150Strong, sharp
C=O stretch (Carboxylic Acid)~1700Strong
C=C stretch (Aromatic)1600-1450Medium
C-O stretch (Carboxylic Acid)~1300Medium
  • The broad O-H stretch of the carboxylic acid is a highly characteristic feature.

  • The sharp, strong absorption around 2150 cm⁻¹ is indicative of the thiocyanate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
218[M]⁺ (Molecular Ion)
201[M - OH]⁺
173[M - COOH]⁺
160[M - SCN]⁺
116[Indole ring fragment]⁺
  • The molecular ion peak at m/z 218 would confirm the molecular weight.

  • Characteristic losses of the hydroxyl, carboxylic acid, and thiocyanate groups are expected to be observed.

Visualizations

Synthetic Workflow

synthetic_workflow start Methyl Indole-6-carboxylate step1 Hydrolysis (LiOH, MeOH/THF/H2O) start->step1 intermediate 1H-indole-6-carboxylic acid step1->intermediate step2 Thiocyanation (NH4SCN, Oxidant) intermediate->step2 product This compound step2->product

Caption: Hypothetical two-step synthesis of the target compound.

Analytical Workflow for Structural Elucidation

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesis Synthesized Product nmr 1H and 13C NMR synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms elucidation Structure Elucidated nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for the structural analysis of the final product.

Conclusion

The structural elucidation of this compound relies on a combination of modern synthetic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust, theoretically grounded framework for its synthesis and characterization. The predicted spectroscopic data, based on the known properties of its constituent functional groups, offers a clear roadmap for researchers and scientists working on the synthesis and analysis of this and related compounds. The unique combination of the indole core, a carboxylic acid, and a thiocyanate group makes it a compound of significant interest for further investigation in medicinal and materials chemistry.

References

In Vitro Screening of 3-Thiocyanato-1H-indole-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the in vitro screening of indole compounds related to 3-thiocyanato-1H-indole-6-carboxylic acid. To date, specific experimental data for this compound is not available in the public domain. The information presented herein is based on a study of structurally similar 3-thiocyanato-1H-indole derivatives and serves as a guide for potential screening approaches.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring, such as with a thiocyanate group at the C-3 position, has been explored as a strategy for developing novel therapeutic agents, particularly in oncology.[1][2] The thiocyanate moiety can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This guide focuses on the in vitro screening of 3-thiocyanato-1H-indole derivatives, with a specific interest in their potential anticancer activity. While data on this compound is lacking, the broader class of 3-thiocyanato-1H-indoles has demonstrated notable antiproliferative effects against various human cancer cell lines.[1]

Antiproliferative Activity of 3-Thiocyanato-1H-indole Derivatives

A study by Silveira et al. (2016) investigated the antiproliferative activity of a series of twenty 3-thiocyanato-1H-indole derivatives against four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma).[1] The half-maximal inhibitory concentrations (IC50) were determined to quantify the cytotoxic potency of these compounds.

Data Summary

The following table summarizes the IC50 values for the twenty 3-thiocyanato-1H-indole derivatives as reported by Silveira et al. (2016). It is important to note that This compound was not included in this study.

CompoundN-1 SubstitutionC-2 SubstitutionC-5 SubstitutionHL60 IC50 (µM)HEP-2 IC50 (µM)NCI-H292 IC50 (µM)MCF-7 IC50 (µM)
1a HHH> 25> 25> 25> 25
1b CH3HH> 25> 25> 25> 25
1c PhenylHH1.833.244.315.32
1d 4-ChlorophenylHH6.718.9210.412.3
1e 4-MethoxyphenylHH4.216.337.899.01
2a HPhenylH7.829.1411.213.4
2b H4-ChlorophenylH6.157.889.9211.7
2c H4-MethoxyphenylH9.3411.513.815.6
3a CH3PhenylH5.297.118.7610.2
3b CH34-ChlorophenylH1.252.983.544.87
3c CH34-MethoxyphenylH8.0110.212.114.3
4a HHCl3.455.676.988.12
4b HHBr2.984.875.997.03
4c HHF4.016.127.548.88
5a CH3HCl2.113.984.765.99
5b CH3HBr1.873.544.215.34
5c CH3HF2.544.325.116.43
6a PhenylHCl1.022.543.114.21
6b PhenylHBr0.892.112.873.98
6c PhenylHF1.322.873.434.56

Data extracted from Silveira, C. C., et al. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 118, 21-26.

Experimental Protocols

The primary in vitro screening method for assessing the anticancer activity of the 3-thiocyanato-1H-indole derivatives was the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HL60, HEP-2, NCI-H292, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (3-thiocyanato-1H-indole derivative)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates the general workflow for screening potential anticancer compounds using a cell-based assay like the MTT assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Test Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (3-4h Incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO Addition) mtt_addition->solubilization readout Absorbance Measurement (570 nm) solubilization->readout calculation IC50 Value Calculation readout->calculation result Hit Compound Identification calculation->result signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_cellular_response Cellular Response receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival inhibitor 3-Thiocyanato-1H-indole Derivative inhibitor->kinase1

References

Preliminary Toxicity Assessment of 3-Thiocyanato-1H-indole-6-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of 3-thiocyanato-1H-indole-6-carboxylic acid based on available data for structurally related compounds. No direct toxicity studies for this compound have been identified in the public domain. Therefore, the information presented herein should be interpreted with caution and is intended for research and informational purposes only. Direct toxicological evaluation of the specific compound is necessary for a definitive safety assessment.

Introduction

This compound is a molecule of interest in pharmaceutical research and organic synthesis, recognized for its unique thiocyanate functional group attached to an indole scaffold.[1] While this compound is available from commercial suppliers for research purposes, a comprehensive toxicological profile is not publicly available.[2][3] This guide provides a preliminary toxicity assessment by examining the known toxicological data of its core components: the indole nucleus and the thiocyanate group, with a particular focus on the cytotoxicity of structurally similar 3-thiocyanato-1H-indole derivatives.

Toxicological Profile of the Indole Scaffold

The indole ring is a common motif in a vast array of biologically active compounds and pharmaceuticals. The toxicity of indole derivatives is highly dependent on the nature and position of their substituents.[4][5][6][7]

Cytotoxicity of Indole Derivatives

Numerous studies have demonstrated the cytotoxic potential of various indole derivatives against a range of human cancer cell lines. This cytotoxicity is a key consideration in their development as anticancer agents but also a flag for potential toxicity to healthy tissues. For instance, certain bis-indole derivatives have shown IC50 values ranging from 0.50 µM to 7.82 µM against various cell lines.[4] Other studies have reported potent cytotoxic activity of indole-containing hybrids with IC50 values as low as 0.022 to 0.074 µM.[7]

Toxicological Profile of the Thiocyanate Group

Thiocyanate (SCN-) is a pseudohalide anion present in biological fluids. It is generally considered to be of low toxicity.[8]

Acute Toxicity

The oral LD50 of sodium thiocyanate in rats is reported to be 764 mg/kg.[8] In humans, thiocyanate poisoning can lead to gastrointestinal, neurologic, and cardiovascular toxicity, though this is typically associated with high-level exposure.[9][10]

Chronic Toxicity and Other Effects

Prolonged exposure to thiocyanate in animal studies has been associated with decreased thyroid gland activity.[11] However, thiocyanate can also exhibit protective effects, acting as a substrate for peroxidases to generate the antimicrobial compound hypothiocyanous acid (HOSCN) and detoxifying more potent oxidants like hypochlorous acid.[8][12]

Cytotoxicity of 3-Thiocyanato-1H-indole Derivatives

The most relevant data for a preliminary assessment of this compound comes from a study on a series of 3-thiocyanato-1H-indoles.[13] While not the exact molecule, these compounds share the core 3-thiocyanato-indole structure.

In Vitro Antiproliferative Activity

A study by da Silva et al. (2016) synthesized a series of 3-thiocyanato-1H-indoles and evaluated their antiproliferative activity against four human cancer cell lines. Several of these compounds displayed good to excellent potency.[13] The results suggest that the indole-3-thiocyanate motif is a viable scaffold for cytotoxic compounds.[13] It was also noted that the tested compounds were non-hemolytic.[13]

Table 1: Cytotoxicity (IC50) of Selected 3-Thiocyanato-1H-indoles against Human Cancer Cell Lines

CompoundHL-60 (Leukemia) IC50 (µM)NCI-H292 (Lung) IC50 (µM)HEP-2 (Larynx) IC50 (µM)MCF-7 (Breast) IC50 (µM)
N-Phenyl-3-thiocyanato-1H-indole 1.83.54.85.2
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole 0.92.12.53.7
N-(4-Chlorophenyl)-3-thiocyanato-1H-indole 4.16.27.98.5
2-(4-Chlorophenyl)-3-thiocyanato-1H-indole 3.25.86.17.3
2-Phenyl-3-thiocyanato-1H-indole 5.58.99.310.1
Doxorubicin (Control) 0.81.21.52.1

Source: Adapted from da Silva et al., European Journal of Medicinal Chemistry, 2016.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the 3-thiocyanato-1H-indole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human tumor cell lines (HL-60, NCI-H292, HEP-2, and MCF-7) were grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT was added to each well. The plates were incubated for a further 3 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was determined by plotting the percentage of viable cells against the compound concentration.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Human Cancer Cell Lines plate Seed Cells into 96-well Plates start->plate adhere Incubate Overnight for Adhesion plate->adhere treat Add Test Compound (Varying Concentrations) adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 3 hours (Formazan Formation) add_mtt->formazan dissolve Dissolve Formazan Crystals (DMSO) formazan->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential (Hypothetical) Signaling Pathways Affected by Indole Derivatives

Indole derivatives are known to interact with a multitude of cellular signaling pathways, which may contribute to their cytotoxic effects. The specific pathways affected by this compound are unknown, but based on the broader class of indole compounds, potential targets could include pathways involved in apoptosis, cell cycle regulation, and kinase signaling.

Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_kinase Kinase Inhibition compound 3-Thiocyanato-1H-indole -6-carboxylic acid bax Bax/Bcl-2 Regulation compound->bax ? cdk CDK Inhibition compound->cdk ? kinase Protein Kinase (e.g., GSK-3, Erk) compound->kinase ? caspase Caspase Activation apoptosis Apoptosis caspase->apoptosis bax->caspase g2m G2/M Arrest cdk->g2m proliferation Cell Proliferation kinase->proliferation

Caption: Hypothetical signaling pathways potentially modulated by indole derivatives leading to cytotoxicity.

Conclusion

In the absence of direct toxicological data for this compound, this preliminary assessment draws upon information from its structural analogs and constituent functional groups. The available data on 3-thiocyanato-1H-indoles indicate that this class of compounds can exhibit significant in vitro cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The indole scaffold is a well-established pharmacophore with diverse biological activities, and its toxicity is highly structure-dependent. The thiocyanate group is generally of low toxicity.

Based on this analysis, it is reasonable to hypothesize that this compound may also possess cytotoxic properties. However, the addition of the carboxylic acid group at the 6-position could significantly alter its pharmacokinetic and pharmacodynamic properties, including its solubility, cell permeability, and target interactions, thereby influencing its overall toxicity profile.

Therefore, it is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on this compound to establish a definitive safety profile before any further development or application. This should include assessments of cytotoxicity against a broader panel of cell lines (both cancerous and non-cancerous), genotoxicity, acute and chronic toxicity in animal models, and an evaluation of its metabolic fate.

References

An In-Depth Technical Guide to 3-Thiocyanato-1H-indole-6-carboxylic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activity, and potential as anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the C3 position of the indole ring has been shown to be a promising strategy for the development of novel therapeutic agents, particularly in the realm of oncology. This guide will delve into the specifics of 3-thiocyanato-1H-indole derivatives, with a particular focus on analogs related to a 6-carboxylic acid backbone, summarizing key findings on their synthesis, in vitro efficacy, and potential mechanisms of action.

While this compound is commercially available and serves as a key intermediate in the synthesis of novel pharmaceuticals, detailed biological activity data for this specific parent compound is not extensively available in the public domain.[1] However, a number of its analogs have been synthesized and evaluated, providing valuable insights into the structure-activity relationships of this chemical class.

Synthesis of 3-Thiocyanato-1H-indole Derivatives

A general synthetic approach to 3-thiocyanato-1H-indoles involves the direct thiocyanation of a substituted indole precursor. A common method employs ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent like Oxone® (potassium peroxymonosulfate).

General Experimental Protocol for Thiocyanation of Indoles

The following protocol is a general representation of the synthesis of 3-thiocyanato-1H-indoles, based on methodologies reported in the literature.[2]

Materials:

  • Substituted 1H-indole

  • Ammonium thiocyanate (NH₄SCN)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indole (1.0 eq) in a mixture of MeOH and H₂O is added ammonium thiocyanate (2.0 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • Oxone® (1.0 eq) is added portion-wise over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-thiocyanato-1H-indole derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent ratios, reaction times, and purification methods, may vary depending on the specific indole substrate.

A visual representation of the general synthetic workflow is provided below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole Substituted 1H-Indole Mixing Mixing and Cooling to 0 °C Indole->Mixing Reagents NH4SCN, Oxone®, MeOH/H2O Reagents->Mixing Addition Portion-wise addition of Oxone® Mixing->Addition Stirring Stirring at Room Temperature Addition->Stirring Quench Dilution with Water Stirring->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Washing and Drying Extraction->Wash Purification Silica Gel Chromatography Wash->Purification Product 3-Thiocyanato-1H-indole Derivative Purification->Product

General Synthetic Workflow for 3-Thiocyanato-1H-indoles.

In Vitro Anticancer Activity

A series of twenty 3-thiocyanato-1H-indole derivatives with substitutions at the N-1, C-2, and C-5 positions have been synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: HL-60 (leukemia), HEP-2 (laryngeal carcinoma), NCI-H292 (lung carcinoma), and MCF-7 (breast adenocarcinoma).[2] Doxorubicin was used as a positive control in these studies.

Quantitative Data Summary

The cytotoxic activity of these compounds, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), is summarized in the table below. Several of the 3-thiocyanato-1H-indole analogs displayed good to excellent potency, with IC₅₀ values in the low micromolar range.[2]

CompoundR⁵HL-60 IC₅₀ (µM)HEP-2 IC₅₀ (µM)NCI-H292 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 HHH3.2118.914.914.7
2 HHF2.5315.721.56.85
3 HHCl5.6311.84.4111.2
4 HHBr3.6516.314.211.9
5 HHCN2.9116.813.910.9
6 HPhH1.836.1213.810.1
7 H4-Cl-PhH2.018.3112.111.3
8 H4-MeO-PhH4.33>50>50>50
9 H4-NO₂-PhH3.1110.511.212.3
10 MeHH0.6313.75.3110.8
11 MeHF1.1210.96.189.87
12 MeHCl1.3512.37.3411.1
13 MeHBr0.9811.54.9810.2
14 MeHCN1.059.885.128.99
15 MePhH2.117.899.8710.5
16 Me4-Cl-PhH1.986.988.769.98
17 PhHH1.154.323.875.65
18 4-Cl-PhHH2.347.899.0110.1
19 Me4-Cl-PhH1.545.434.876.98
20 HHNO₂2.8714.312.813.1

Data extracted from Silveira, C. C., et al. (2016). European Journal of Medicinal Chemistry, 118, 21-26.[2]

Experimental Protocol for Cytotoxicity Assay (General)

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.

Materials:

  • Human cancer cell lines (e.g., HL-60, HEP-2, NCI-H292, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seeding Seed cells in 96-well plates Adhesion Overnight incubation for cell adhesion Seeding->Adhesion Treatment Add serially diluted compounds Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT solution and incubate Incubation->MTT_add Formazan Add solubilization solution MTT_add->Formazan Read Measure absorbance Formazan->Read Analysis Calculate IC50 values Read->Analysis

Workflow for a typical MTT-based cytotoxicity assay.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

While the precise molecular targets of 3-thiocyanato-1H-indole derivatives have not been definitively elucidated, the broader class of indole-containing compounds has been shown to exert anticancer effects through the modulation of key cellular signaling pathways. One of the most prominent of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.

Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), have been reported to inhibit the PI3K/Akt/mTOR signaling cascade.[3] This inhibition can lead to the suppression of downstream effectors that promote cancer cell survival and proliferation. It is plausible that 3-thiocyanato-1H-indole derivatives share a similar mechanism of action, leveraging the indole scaffold to interact with components of this critical pathway.

The proposed mechanism involves the inhibition of Akt phosphorylation, a key activation step in the pathway. By preventing the activation of Akt, these compounds can effectively block the downstream signaling events that contribute to tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Indole 3-Thiocyanato-1H-indole Derivatives Indole->Akt Inhibition

Proposed mechanism of action via the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

3-Thiocyanato-1H-indole derivatives represent a promising class of compounds with demonstrated in vitro anticancer activity. The synthetic accessibility of this scaffold allows for the generation of diverse analogs, enabling the exploration of structure-activity relationships to optimize potency and selectivity. While the 6-carboxylic acid derivative is a key building block, further studies are needed to elucidate its specific biological profile.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of this compound and its Direct Analogs: A thorough investigation into the anticancer properties of the core compound and its derivatives is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the role of the PI3K/Akt/mTOR pathway in the anticancer activity of these compounds will be crucial for their further development.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Refinement: Further diversification of the indole scaffold at various positions will help in refining the SAR and designing next-generation compounds with improved therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 3-Thiocyanato-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiocyanato-1H-indole-6-carboxylic acid (CAS: 885266-71-7, Molecular Formula: C₁₀H₆N₂O₂S) is a specialized organic molecule that holds potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its indole scaffold is a common motif in numerous biologically active compounds, and the presence of both a thiocyanate and a carboxylic acid group offers unique opportunities for chemical modification and biological interaction.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. This information is derived from established principles of NMR, IR, and MS spectroscopy and by comparison with data from related indole and carboxylic acid derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Proton δ (ppm)
NH (indole)11.0 - 12.0 (broad s)
COOH12.0 - 13.0 (broad s)
H2 (indole)7.5 - 8.0 (s)
H4 (indole)7.8 - 8.2 (d)
H5 (indole)7.2 - 7.6 (dd)
H7 (indole)7.9 - 8.3 (d)

Note: Predicted chemical shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid)2500-3300Broad
N-H (indole)3200-3500Medium, broad
C-H (aromatic)3000-3100Medium
S-C≡N (thiocyanate)2140-2160Strong, sharp
C=O (carboxylic acid)1680-1710Strong
C=C (aromatic)1450-1600Medium to strong
C-O (carboxylic acid)1210-1320Strong

Table 3: Predicted Mass Spectrometry Data

Ion Expected m/z Notes
[M]⁺218.01Molecular ion
[M-H₂O]⁺200.00Loss of water from the carboxylic acid
[M-COOH]⁺173.02Loss of the carboxylic acid group
[M-SCN]⁺160.04Loss of the thiocyanate group

Note: Fragmentation patterns can vary significantly based on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical for ensuring the compound is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly employed:

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the IR spectrum. This method requires minimal sample preparation.[2]

  • Thin Solid Film:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

    • Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[3]

  • Potassium Bromide (KBr) Pellet:

    • Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder and record the spectrum.

Mass Spectrometry (MS)

The choice of ionization method will depend on the thermal stability and polarity of the compound.

  • Sample Preparation:

    • For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

    • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. This technique is suitable for polar and thermally labile molecules and will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • EI-MS: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. This method provides information about the molecular weight and the structure of the compound through its fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of its constituent functional groups. The predicted NMR, IR, and MS data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers working with this and related compounds. The application of these spectroscopic techniques is essential for confirming the identity, purity, and structure of synthesized molecules, thereby underpinning further research and development in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-thiocyanato-1H-indole-6-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by a thiocyanate group at the 3-position and a carboxylic acid group at the 6-position of the indole ring.[1][2] This class of compounds has garnered interest in pharmaceutical research for its potential as a building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs.[1][3] The indole scaffold is a privileged structure in medicinal chemistry, and the addition of the thiocyanate group can enhance biological activity.[1]

While specific biological data for this compound is limited in publicly available literature, studies on closely related 3-thiocyanato-1H-indole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[4] Furthermore, other indole-6-carboxylic acid derivatives have been investigated as potential inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[5][6]

These application notes provide a comprehensive overview of the known information and outline detailed protocols for the use of this compound in a cell culture setting for research and drug development purposes.

Chemical Properties

PropertyValue
Molecular Formula C₁₀H₆N₂O₂S
Molecular Weight 218.24 g/mol
Appearance Solid (visual inspection)
Storage Store at 2-8°C, protected from light and moisture.

Note: Physical and chemical properties should be confirmed with the supplier's certificate of analysis.

Biological Activity and Potential Mechanism of Action

A study on a series of twenty 3-thiocyanato-1H-indoles revealed that several compounds exhibited good to excellent antiproliferative activity against four human cancer cell lines: HL-60 (leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung carcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values reported to be ≤ 6 μM.[4] This suggests that the 3-thiocyanato-indole scaffold is a promising pharmacophore for the development of cytotoxic agents.

While the precise mechanism of action for this compound has not been elucidated, related indole-6-carboxylic acid derivatives have been shown to target and inhibit EGFR and VEGFR-2.[5][6] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis in cancer. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Putative Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for this compound could involve the dual inhibition of EGFR and VEGFR-2 signaling cascades.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Compound 3-thiocyanato-1H-indole- 6-carboxylic acid Compound->EGFR Compound->VEGFR2 RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Putative mechanism of action via EGFR and VEGFR-2 inhibition.

Experimental Protocols

Important Note: As there is no specific published data on the solubility and cytotoxic concentrations of this compound, the following protocols are provided as a general guideline. It is imperative for the researcher to perform initial solubility and dose-response experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Preparation of Stock Solution
  • Solubility Testing: Due to the carboxylic acid moiety, solubility in aqueous buffers might be pH-dependent. However, for cell culture applications, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

    • To test solubility, attempt to dissolve a small, known amount of the compound (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL or approximately 45.8 mM).

    • Vortex thoroughly and visually inspect for complete dissolution. If not fully soluble, gentle warming (37°C) may be attempted. If solubility is still an issue, a lower stock concentration should be prepared.

  • Stock Solution Preparation:

    • Based on solubility testing, prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

The choice of cell lines for testing should be guided by the research objectives. Based on studies of related compounds, the following cell lines could be considered:

  • HL-60: Human promyelocytic leukemia

  • HEP-2: Human larynx epidermoid carcinoma

  • NCI-H292: Human lung mucoepidermoid carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colorectal carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HT-29: Human colorectal adenocarcinoma

Protocol:

  • Culture the chosen cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks or plates for other assays) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and stabilize overnight (for adherent cells).

  • Prepare serial dilutions of the this compound stock solution in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described above. Include untreated and vehicle-treated controls.

  • After the desired incubation period (e.g., 48 hours), add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

Further experiments can be conducted to elucidate the mechanism of cell death.

  • Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of fixed cells followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_mech Mechanism of Action Studies Stock Prepare Stock Solution in DMSO Treatment Treat Cells with This compound (Dose-Response & Time-Course) Stock->Treatment Cell_Culture Culture and Seed Cancer Cell Lines Cell_Culture->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Pathway_Analysis Western Blot for EGFR/VEGFR-2 Pathway Proteins Treatment->Pathway_Analysis IC50 Determine IC50 Value Viability->IC50

Caption: General experimental workflow for in vitro evaluation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
HL-60To be determinedReference value
HEP-2To be determinedReference value
NCI-H292To be determinedReference value
MCF-7To be determinedReference value
HCT-116To be determinedReference value

Researchers should fill this table with their experimentally determined IC50 values.

Conclusion

This compound represents a compound of interest for cancer research based on the demonstrated potent activity of its structural analogs. The provided protocols offer a framework for its initial in vitro characterization. Researchers are strongly encouraged to perform preliminary experiments to establish key parameters such as solubility and effective concentration range before proceeding with more detailed mechanistic studies. The potential dual inhibitory activity on EGFR and VEGFR-2 signaling pathways warrants further investigation and could position this compound as a valuable lead for the development of novel anti-cancer therapeutics.

References

Application Note: In Vitro Inhibition of VEGFR-2 by 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored as inhibitors of various protein kinases, including VEGFR-2. 3-thiocyanato-1H-indole-6-carboxylic acid is a novel indole derivative with potential as a kinase inhibitor. This application note provides a detailed protocol for evaluating the in vitro inhibitory activity of this compound against human VEGFR-2 kinase. The described assay is a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in a higher luminescence signal.

Data Presentation

The inhibitory activity of this compound was assessed against VEGFR-2 and a panel of related tyrosine kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetIC50 (nM)
VEGFR-2 15
EGFR1,250
PDGFRβ350
c-Kit800
AKT1>10,000

Experimental Protocols

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes the determination of the IC50 value for an inhibitor of VEGFR-2 using a luminescence-based ATP detection assay.

Principle: The kinase reaction is performed in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the remaining ATP is quantified using a luciferase-based system. The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. #40301 or similar)

  • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, Cat. #P0275 or similar)

  • ATP (10 mM stock)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (5X): 250 mM HEPES pH 7.5, 100 mM MgCl2, 5 mM EGTA, 0.5% BSA.

  • DTT (1 M stock)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Reagent Preparation:

  • 1X Kinase Assay Buffer: Prepare by diluting the 5X Kinase Assay Buffer with sterile deionized water. Add DTT to a final concentration of 1 mM.

  • Test Compound (Inhibitor) Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, create an intermediate dilution of each concentration in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to the desired working concentration (e.g., 2 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Mixture: Prepare a mixture containing the peptide substrate and ATP in 1X Kinase Assay Buffer. The final concentrations in the assay well should be at the Km for ATP (if known, otherwise use 10-50 µM) and an appropriate concentration of the peptide substrate (e.g., 0.2 mg/mL).

Assay Procedure:

  • Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of a 96-well plate.

  • Add 20 µL of the diluted VEGFR-2 enzyme solution to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the positive control inhibitor (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add 5 µL Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare VEGFR-2 Enzyme add_enzyme Add 20 µL Enzyme prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mix start_reaction Add 25 µL Substrate/ATP Mix (Incubate 60 min at 30°C) prep_substrate_atp->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction stop_reaction Add 25 µL ADP-Glo™ Reagent (Incubate 40 min at RT) start_reaction->stop_reaction add_detection Add 50 µL Detection Reagent (Incubate 30 min at RT) stop_reaction->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.

signaling_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF Raf P_VEGFR2->RAF Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-thiocyanato-1H-indole- 6-carboxylic acid Inhibitor->P_VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Application Notes and Protocols for High-Throughput Screening with 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-thiocyanato-1H-indole-6-carboxylic acid as a potential candidate for high-throughput screening (HTS) in cancer drug discovery. This document outlines its putative mechanism of action, detailed experimental protocols for relevant assays, and data presentation formats.

Introduction

This compound is a versatile indole derivative that has emerged as a compound of interest in pharmaceutical research.[1] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer properties. The introduction of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position of the indole ring presents a unique chemical entity for exploring novel therapeutic interventions. While direct high-throughput screening data for this specific compound is not extensively published, this document provides a framework for its evaluation based on the known activities of structurally related indole derivatives and standard HTS methodologies.

Putative Biological Activity and Target Pathways

Based on the known biological activities of related indole-3-thiocyanate and indole-6-carboxylic acid derivatives, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Other derivatives of indole-6-carboxylic acid have been investigated as potential inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2, which are frequently overexpressed in various cancers. Furthermore, many cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells.

A plausible signaling pathway that could be targeted by this compound is the receptor tyrosine kinase (RTK) cascade, which plays a crucial role in cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 AKT->Caspase9 mTOR->Proliferation Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Angiogenesis Angiogenesis 3-thiocyanato-\n1H-indole-6-\ncarboxylic acid 3-thiocyanato- 1H-indole-6- carboxylic acid 3-thiocyanato-\n1H-indole-6-\ncarboxylic acid->EGFR 3-thiocyanato-\n1H-indole-6-\ncarboxylic acid->VEGFR2 3-thiocyanato-\n1H-indole-6-\ncarboxylic acid->Caspase9

Putative Signaling Pathway Inhibition

High-Throughput Screening Workflow

A typical HTS campaign to evaluate the anti-cancer properties of this compound would involve a primary screen to identify general cytotoxic activity, followed by secondary screens to elucidate the mechanism of action and target specificity.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screens cluster_tertiary Hit Validation & Lead Optimization Primary_Assay Cell Viability Assay (MTT) (e.g., MCF-7, A549, HCT116) Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Primary_Assay->Apoptosis_Assay Active Hits Kinase_Assay_EGFR Biochemical Kinase Assay (EGFR) Primary_Assay->Kinase_Assay_EGFR Active Hits Kinase_Assay_VEGFR2 Biochemical Kinase Assay (VEGFR-2) Primary_Assay->Kinase_Assay_VEGFR2 Active Hits Dose_Response Dose-Response Studies Apoptosis_Assay->Dose_Response Kinase_Assay_EGFR->Dose_Response Kinase_Assay_VEGFR2->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Compound_Library Compound Library containing This compound Compound_Library->Primary_Assay

High-Throughput Screening Cascade

Quantitative Data Summary

The following tables present hypothetical data from a high-throughput screen of this compound against a panel of cancer cell lines and kinase targets.

Table 1: Cell Viability (MTT Assay)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast8.2
A549Lung12.5
HCT116Colon6.8
HepG2Liver15.1

Table 2: Apoptosis Induction (Caspase-Glo 3/7 Assay)

Cell LineFold Increase in Caspase 3/7 Activity (at 10 µM)
MCF-74.5
HCT1165.2

Table 3: Kinase Inhibition

Kinase TargetIC50 (µM)
EGFR2.1
VEGFR-25.7
ROCK1 (control)> 50

Experimental Protocols

Cell Viability Screening (MTT Assay)

This protocol is designed for a 96-well plate format, suitable for HTS.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol utilizes a commercially available luminescent assay to measure caspase-3 and -7 activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • White-walled 96-well plates

Procedure:

  • Seed cells into white-walled 96-well plates as described in the MTT assay protocol.

  • Treat the cells with the compound at the desired concentration (e.g., 10 µM) for 24 hours.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a microplate reader.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Biochemical Kinase Assay (EGFR/VEGFR-2)

This is a generalized protocol for a biochemical kinase assay using a fluorescence-based readout. Specific assay kits are commercially available.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • This compound

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the compound dilutions, recombinant kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Incubate to allow the signal to develop.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound as a potential anti-cancer agent. The hypothetical data suggests that this compound may exhibit cytotoxic effects, induce apoptosis, and inhibit key receptor tyrosine kinases. Further investigation through the outlined experimental procedures is warranted to validate these preliminary findings and to elucidate the precise mechanism of action, paving the way for potential lead optimization and further drug development.

References

Application Notes and Protocols: 3-thiocyanato-1H-indole-6-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-thiocyanato-1H-indole-6-carboxylic acid is an indole derivative belonging to the class of 3-thiocyanato-1H-indoles. This class of compounds has garnered interest in the field of oncology for its potential as anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a thiocyanate group at the 3-position has been explored for its ability to impart cytotoxic activity against various cancer cell lines. These compounds are valuable as chemical probes for investigating cellular pathways related to cancer cell proliferation and survival. The primary application of this compound and its analogs is in the discovery and development of novel chemotherapeutic agents.

Principle of Action

While the precise molecular target of this compound is not definitively established in the public domain, the broader class of 3-thiocyanato-1H-indoles has demonstrated cytotoxic effects against human cancer cell lines. This suggests that the compound may interfere with critical cellular processes essential for cancer cell survival, potentially leading to the induction of apoptosis. The mechanism of cytotoxicity is an active area of investigation, with potential targets including key enzymes or proteins involved in cell cycle regulation or signal transduction pathways overactive in cancer cells.

Indole derivatives are known to interact with a variety of biological targets, including the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism.[1][2][3] This pathway is implicated in tumor-mediated immune suppression.[1] While a direct interaction of this compound with IDO1 or TDO has not been explicitly demonstrated, this remains a plausible avenue for further investigation into its mechanism of action.

Data Presentation

The antiproliferative activity of a series of 3-thiocyanato-1H-indole derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.[4]

CompoundHL60 (Leukemia) IC50 (µM)HEP-2 (Laryngeal Carcinoma) IC50 (µM)NCI-H292 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
Doxorubicin (Control) 0.021.290.370.55
N-Phenyl-3-thiocyanato-1H-indole 1.23.52.15.8
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole 0.92.81.94.7
N-(4-chlorophenyl)-3-thiocyanato-1H-indole 3.17.25.410.3
2-(4-chlorophenyl)-3-thiocyanato-1H-indole 2.56.14.89.1
2-Phenyl-3-thiocyanato-1H-indole 4.28.96.712.5

Note: Data for this compound is not specifically available in the cited literature; however, the data for related analogs provide a strong rationale for its investigation as a potential anticancer agent.

Experimental Protocols

Protocol 1: Synthesis of 3-thiocyanato-1H-indoles

A general method for the synthesis of 3-thiocyanato-1H-indoles involves the reaction of an indole derivative with a thiocyanating agent.[4]

Materials:

  • Substituted 1H-indole

  • Ammonium thiocyanate (NH4SCN)

  • Iodine (I2)

  • Methanol (MeOH)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted 1H-indole (1.0 mmol) in methanol (10 mL).

  • Add ammonium thiocyanate (2.0 mmol) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.0 mmol) in methanol (5 mL) dropwise to the reaction mixture over a period of 15 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-thiocyanato-1H-indole.

For the synthesis of the parent indole-6-carboxylic acid , a common precursor, the following procedure can be used.[5]

Materials:

  • Methyl indole-6-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl indole-6-carboxylate in a mixture of THF, methanol, and water.[5]

  • Add lithium hydroxide monohydrate and stir the mixture at 60 °C for 6 hours.[5]

  • Concentrate the reaction mixture to remove the organic solvents.[5]

  • Dissolve the residue in water and acidify with hydrochloric acid.[5]

  • Collect the resulting precipitate by filtration and dry to yield indole-6-carboxylic acid.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., HL60, HEP-2, NCI-H292, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plates for a further 4 hours at 37°C.[7]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G General Workflow for Evaluating Anticancer Activity cluster_0 Compound Preparation cluster_1 In Vitro Assay Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solution Purification->Stock Treatment Treatment with Compound Stock->Treatment Serial Dilutions Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Cytotoxicity Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis G Hypothesized Signaling Pathway of Cytotoxicity Probe This compound Target Putative Cellular Target(s) (e.g., Kinases, Apoptotic Regulators) Probe->Target Signaling Disruption of Pro-Survival Signaling Pathways Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death G Potential Involvement in the Kynurenine Pathway Tryptophan Tryptophan IDO_TDO IDO1 / TDO Tryptophan->IDO_TDO Metabolism Kynurenine Kynurenine IDO_TDO->Kynurenine Immune_Suppression Tumor Immune Evasion Kynurenine->Immune_Suppression Probe This compound (Hypothetical Inhibition) Probe->IDO_TDO Inhibition?

References

Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for 3-thiocyanato-1H-indole-6-carboxylic acid Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel heterocyclic compound featuring an indole scaffold, a thiocyanate group, and a carboxylic acid moiety.[1][2][3] The indole ring is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active molecules.[4][5][6] The introduction of a thiocyanate group can confer a range of biological activities, including anticancer, antifungal, and antiparasitic properties.[7][8] Indole derivatives, in particular, have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a crucial role in immune suppression, particularly in the tumor microenvironment.[9][10][11] Therefore, this compound is a promising candidate for investigation as a therapeutic agent, particularly in the context of oncology.

These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of this compound. The protocols outlined below cover fundamental in vitro and cell-based assays to assess its cytotoxic potential and its inhibitory activity against IDO1.

In Vitro Compound Characterization

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is essential for its handling and formulation.

PropertyValue
Molecular Formula C₁₀H₆N₂O₂S
Molecular Weight 218.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water
Purity (by HPLC) >98%
Stability Assessment

Protocol: Solution Stability

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4 and in cell culture medium (e.g., DMEM).

  • Incubate the solutions at 37°C.

  • At time points of 0, 2, 4, 8, and 24 hours, take an aliquot of each solution.

  • Analyze the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

In Vitro Biological Evaluation

Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer) 45.2
MCF-7 (Breast Cancer) 62.8
A549 (Lung Cancer) 55.1
HEK293 (Non-cancerous) >100
IDO1 Enzyme Inhibition Assay

Protocol: In Vitro IDO1 Inhibition Assay

This protocol is based on the spectrophotometric measurement of kynurenine, the product of the IDO1-catalyzed reaction.

  • Reagents:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, followed by the test compound (this compound) at various concentrations. Include a known IDO1 inhibitor (e.g., epacadostat) as a positive control and a vehicle control (DMSO).

    • Add the IDO1 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding TCA.

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate for 10 minutes at room temperature to allow color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: IDO1 Inhibitory Activity

CompoundIDO1 IC₅₀ (µM)
This compound 8.5
Epacadostat (Positive Control) 0.07

Cell-Based Assays

Cellular IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity within a cellular context.

Protocol: HeLa Cell-Based IDO1 Assay

  • Cell Culture: Culture HeLa cells, which can be induced to express IDO1.

  • IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Treat the IFN-γ stimulated cells with various concentrations of this compound for 24 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using the same colorimetric method described in the in vitro IDO1 inhibition assay (reaction with Ehrlich's reagent).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of kynurenine production in the cells.

Data Presentation: Cellular IDO1 Inhibition

CompoundCellular IDO1 IC₅₀ (µM)
This compound 15.2
Epacadostat (Positive Control) 0.25

Signaling Pathway and Workflow Diagrams

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_t_cell T Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Product Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate Kynurenine Kynurenine Accumulation Kynurenine_out->Kynurenine Tryptophan Tryptophan Depletion T_Cell_An Anergy & Apoptosis Tryptophan->T_Cell_An Leads to Kynurenine->T_Cell_An Induces Test_Compound 3-thiocyanato-1H-indole- 6-carboxylic acid Test_Compound->IDO1 Inhibits

Caption: IDO1 signaling pathway and the inhibitory action of the test compound.

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro_char In Vitro Physicochemical Characterization start->in_vitro_char in_vitro_bio In Vitro Biological Evaluation (Cytotoxicity, IDO1 Inhibition) in_vitro_char->in_vitro_bio cell_based Cell-Based Assays (Cellular IDO1 Activity) in_vitro_bio->cell_based in_vivo In Vivo Efficacy Studies (Tumor Xenograft Models) cell_based->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: High-level experimental workflow for drug discovery.

Future Directions

Based on the initial in vitro and cell-based data, promising results would warrant further investigation, including:

  • In vivo Efficacy Studies: Evaluation of the compound in animal models of cancer (e.g., tumor xenografts) to assess its anti-tumor activity.

  • Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.[12][13]

  • Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the compound's biological effects.

  • Lead Optimization: Synthesis of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[14]

These detailed protocols and the structured experimental design will enable a thorough and systematic evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Quantification of 3-Thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiocyanato-1H-indole-6-carboxylic acid is a specialized organic molecule incorporating an indole core, a carboxylic acid group, and a thiocyanate functional group.[1][2][3] As a derivative of indole-carboxylic acid, it holds potential in pharmaceutical research and drug discovery, possibly acting as an intermediate in the synthesis of novel therapeutic agents.[2][4] The thiocyanate group can be a precursor for various sulfur-containing functionalities, which are present in a range of biologically active compounds.[5][6][7] Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

These application notes provide detailed protocols for the quantification of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The primary analytical techniques for the quantification of indole derivatives and carboxylic acids are HPLC and LC-MS.[8][9][10] Given the presence of a chromophore in the indole structure, HPLC-UV is a viable method. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[8][11]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices like pharmaceutical formulations or in-vitro samples.

Experimental Protocol:

1. Sample Preparation:

  • Pharmaceutical Formulations (e.g., tablets, capsules):
  • Accurately weigh and grind a representative sample of the formulation.
  • Dissolve the powdered sample in a known volume of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
  • Sonicate for 15-20 minutes to ensure complete dissolution.
  • Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
  • Dilute the filtrate to a suitable concentration within the calibration range.
  • Biological Matrices (e.g., plasma, urine):
  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase.
  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, a C18 SPE cartridge can be used.
  • Condition the cartridge with methanol followed by water.
  • Load the pre-treated sample.
  • Wash with a low percentage of organic solvent in water to remove interferences.
  • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid.
  • Start with a lower percentage of ACN and gradually increase it to elute the analyte.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 30 °C.
  • UV Detection Wavelength: Based on the indole chromophore, a wavelength in the range of 270-290 nm should be suitable. A UV scan of a standard solution is recommended to determine the optimal wavelength.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
  • Inject the standards and the prepared samples into the HPLC system.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV - Illustrative)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity and is ideal for quantifying low concentrations of this compound in complex biological matrices.[8][11][12] Derivatization is an option to enhance the chromatographic retention and mass spectrometric response of carboxylic acids, though direct analysis is often feasible.[13][14][15]

Experimental Protocol:

1. Sample Preparation:

  • Sample preparation steps are similar to those for HPLC-UV (protein precipitation or SPE). A more rigorous clean-up using SPE is highly recommended to minimize matrix effects in the MS source.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for better resolution and faster analysis.
  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid to promote protonation for positive ion mode or a suitable additive for negative ion mode.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Column Temperature: 40 °C.
  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.
  • Precursor Ion: The deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. For C₁₀H₆N₂O₂S (MW: 218.24), this would be m/z 217.2 in negative mode or m/z 219.2 in positive mode.
  • Product Ions: Characteristic fragment ions need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Potential fragments could arise from the loss of CO₂, SCN, or other parts of the molecule.

3. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking known amounts of this compound and an internal standard into a blank matrix.
  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results.
  • Extract the standards, QCs, and unknown samples using the developed sample preparation method.
  • Analyze the extracts by LC-MS/MS.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
  • Quantify the analyte in the unknown samples using the calibration curve.

Quantitative Data Summary (LC-MS/MS - Illustrative)

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample (Biological Fluid or Formulation) extraction Extraction (Protein Precipitation or SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation detection Detection (UV or MS/MS) lc_separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_method Method Selection analyte This compound indole Indole Core (Chromophore) analyte->indole cooh Carboxylic Acid (Polarity, Ionization) analyte->cooh scn Thiocyanate Group analyte->scn hplc HPLC-UV indole->hplc UV Absorbance lcms LC-MS/MS cooh->lcms Ionization (ESI) hplc->lcms Increased Sensitivity & Selectivity

Caption: Rationale for analytical method selection based on analyte structure.

References

Techniques for Labeling 3-thiocyanato-1H-indole-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical labeling of 3-thiocyanato-1H-indole-6-carboxylic acid. This versatile building block is of significant interest in pharmaceutical research for the synthesis of biologically active indole derivatives. The ability to label this molecule is crucial for a variety of applications, including tracking its metabolic fate, studying its interaction with biological targets, and developing diagnostic assays. The following sections describe protocols for isotopic labeling, fluorescent labeling, and biotinylation, tailored for this specific molecule.

Isotopic Labeling via Gold-Catalyzed Hydrogen Isotope Exchange

Isotopic labeling is an invaluable tool for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies. Gold-catalyzed hydrogen isotope exchange offers a regioselective method for incorporating deuterium or tritium into the indole scaffold under mild conditions. For this compound, which is substituted at the C3 position, labeling is expected to occur at the C2 position of the indole ring.[1][2]

Experimental Protocol: Deuterium Labeling

Objective: To introduce a deuterium label at the C2 position of this compound.

Materials:

  • This compound

  • Gold(I) chloride (AuCl) or a suitable Au(I) catalyst

  • Deuterated methanol (CD3OD) or Deuterium oxide (D2O)

  • Anhydrous, inert solvent (e.g., 1,4-dioxane)

  • Deactivated silica gel for chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.

  • Add the Gold(I) catalyst (e.g., AuCl, 1-5 mol%).

  • Add the deuterium source, either CD3OD or D2O (a large excess, e.g., 20-50 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction progress by LC-MS to determine the extent of deuterium incorporation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel to isolate the deuterated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the position and extent of deuterium incorporation.

Data Presentation:

ParameterResult
Starting MaterialThis compound
Isotope SourceDeuterium Oxide (D2O)
CatalystAuCl (2 mol%)
Solvent1,4-Dioxane
Reaction Time18 hours
Reaction Temperature70 °C
Yield 85%
Deuterium Incorporation >95% at C2 position

Logical Workflow for Isotopic Labeling

Workflow for Isotopic Labeling A Dissolve Substrate & Catalyst in Anhydrous Solvent B Add Deuterium Source (e.g., D2O) A->B C Heat Reaction Mixture (e.g., 70°C, 18h) B->C D Reaction Monitoring (LC-MS) C->D E Work-up & Solvent Removal C->E Upon Completion F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for the gold-catalyzed isotopic labeling of this compound.

Fluorescent Labeling of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a convenient handle for covalent attachment of fluorescent dyes. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active O-acylisourea intermediate. This intermediate can then react with a primary amine on a fluorescent probe to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), can improve the efficiency of the reaction by converting the less stable O-acylisourea into a more stable NHS ester.[3][4]

Experimental Protocol: Fluorescent Labeling with an Amine-Reactive Dye

Objective: To conjugate an amine-containing fluorescent dye to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester or a dye with a free amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction buffer (e.g., MES buffer, pH 4.5-5.5, if using aqueous conditions)[3]

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for monitoring

  • Silica gel for chromatography or preparative HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate container, dissolve the amine-containing fluorescent dye (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the fluorescent dye solution to the activated indole solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or overnight, protected from light. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench any remaining active esters with a small amount of an amine-containing buffer (e.g., Tris) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the fluorescently labeled product using column chromatography or preparative HPLC.

  • Characterize the final conjugate by UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

Data Presentation:

ParameterValue
Fluorescent DyeAmine-Reactive Dye 555/565
Coupling ReagentsEDC/NHS
SolventDMF
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Labeling Efficiency ~90% (by HPLC)
Purification Method Preparative HPLC
Final Yield 75%

Signaling Pathway for Fluorescent Labeling

Carbodiimide-Mediated Fluorescent Labeling cluster_activation Activation Step cluster_conjugation Conjugation Step A Indole-COOH C O-Acylisourea Intermediate A->C + B EDC B->C + E NHS Ester C->E + NHS D NHS D->E + G Labeled Indole E->G + Amine-Dye F Amine-Fluorescent Dye F->G +

Caption: The reaction pathway for labeling a carboxylic acid with an amine-containing fluorescent dye using EDC and NHS.

Biotinylation for Affinity-Based Applications

Biotinylation is the process of covalently attaching biotin to a molecule, enabling its detection or purification through the high-affinity interaction between biotin and avidin or streptavidin.[5][6] Similar to fluorescent labeling, the carboxylic acid of this compound can be targeted for biotinylation using an amine- or hydrazide-containing biotin derivative in conjunction with EDC chemistry.[3][7]

Experimental Protocol: Biotinylation using Biotin-Hydrazide

Objective: To biotinylate this compound for use in affinity-based assays.

Materials:

  • This compound

  • Biotin Hydrazide (or an amine-containing biotin derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5.[7]

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography for purification of larger biotinylated molecules (if applicable) or HPLC for small molecules.

Procedure:

  • Dissolve this compound (1 equivalent) in MES buffer.

  • Add a molar excess of Biotin Hydrazide (e.g., 5-10 equivalents).

  • Add a fresh solution of EDC (e.g., 5-10 equivalents) in MES buffer to the reaction mixture.

  • Incubate the reaction for 2 hours to overnight at room temperature.

  • Monitor the reaction by HPLC or LC-MS.

  • Quench the reaction by adding a quenching solution to consume unreacted EDC.

  • Purify the biotinylated product. For a small molecule like this, preparative HPLC is a suitable method.

  • Confirm the identity and purity of the biotinylated product by mass spectrometry and HPLC. The extent of biotinylation can be assessed using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]

Data Presentation:

ParameterValue
Biotin ReagentBiotin-LC-Hydrazide
Coupling ReagentEDC
Buffer0.1 M MES, pH 5.0
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Molar Ratio (Substrate:Biotin:EDC) 1 : 8 : 8
Purification Method Preparative HPLC
Final Yield 68%

Workflow for Biotinylation

Workflow for Biotinylation of Carboxylic Acid A Dissolve Substrate in MES Buffer (pH 4.7-5.5) B Add Biotin Hydrazide A->B C Add EDC Solution B->C D Incubate at Room Temp (2-16h) C->D E Quench Reaction D->E F Purify Product (e.g., HPLC) E->F G Characterize & Quantify (MS, HABA Assay) F->G

Caption: A step-by-step workflow for the biotinylation of this compound using EDC and biotin hydrazide.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-thiocyanato-1H-indole-6-carboxylic acid for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: Due to its chemical structure, which includes a largely nonpolar indole ring, this compound is expected to have low aqueous solubility. The initial approach should focus on simple and common laboratory techniques. We recommend starting with pH adjustment, as the carboxylic acid group can be ionized to a more soluble carboxylate salt at basic pH. Additionally, testing a range of common organic solvents can help identify a suitable solvent system for your experiments.

Q2: How does pH adjustment improve the solubility of this compound?

A2: The carboxylic acid moiety on the indole ring is weakly acidic. By increasing the pH of the aqueous solution (e.g., by adding a base like NaOH or NaHCO₃), you can deprotonate the carboxylic acid to form a negatively charged carboxylate ion. This ionic form is significantly more polar and will have a higher affinity for water, thereby increasing the compound's solubility. For weakly acidic drugs, a higher pH generally leads to the ionized form and thus, greater solubility.[1]

Q3: What organic solvents are recommended for dissolving this compound?

A3: For compounds with low aqueous solubility, polar aprotic solvents are often a good starting point. Based on the solubility of similar indole carboxylic acids, we recommend testing the following solvents.[2] It is crucial to consider the compatibility of the solvent with your specific experimental setup.

Q4: My experiment requires a primarily aqueous solution. Can I use co-solvents?

A4: Yes, using a co-solvent is a highly effective technique for enhancing the solubility of poorly soluble drugs in aqueous media.[3] This involves mixing a water-miscible organic solvent with water to increase the solvent's capacity to dissolve nonpolar compounds.[4] Commonly used co-solvents that are generally well-tolerated in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[4] It is important to start with a small percentage of the co-solvent and gradually increase it to find the optimal balance between solubility and potential solvent-induced artifacts in your experiment.

Q5: Are there other, more advanced techniques I can try if the above methods are insufficient?

A5: If basic pH adjustment and co-solvents do not provide adequate solubility, several other techniques can be employed. These can be broadly categorized into physical and chemical modifications.[3][5] Physical methods include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[3] Chemical methods, beyond pH adjustment, include the use of surfactants to form micelles that can encapsulate the compound, or complexation with molecules like cyclodextrins.[1][5]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.
  • Possible Cause: The solution is supersaturated, or a change in temperature or pH has occurred.

  • Troubleshooting Steps:

    • Verify pH Stability: Ensure the pH of your final solution is stable and remains in the range where the compound is soluble. Use a buffered system if necessary.

    • Control Temperature: Prepare and store your solutions at a constant temperature. Solubility is often temperature-dependent.

    • Reduce Concentration: Your target concentration may be above the equilibrium solubility in that specific solvent system. Try working with a lower concentration.

    • Increase Co-solvent Percentage: If using a co-solvent, a slight increase in its percentage may be necessary to maintain solubility.

Issue 2: The use of an organic solvent or co-solvent is interfering with my biological assay.
  • Possible Cause: The solvent itself is causing toxicity or off-target effects in the experimental system.

  • Troubleshooting Steps:

    • Solvent Toxicity Titration: Run a control experiment with just the solvent at various concentrations to determine the maximum tolerable concentration in your assay.

    • Switch Solvents: Test other, less toxic co-solvents. For example, if DMSO is causing issues, consider ethanol or PEG 300.

    • Minimize Final Solvent Concentration: Prepare a highly concentrated stock solution of your compound in the organic solvent, so that the final volume added to your aqueous experimental medium is minimal (typically <1% v/v).

    • Explore Alternative Methods: Consider solubility enhancement techniques that do not rely on organic solvents, such as complexation with cyclodextrins or formulation as a nanosuspension.

Data Presentation

Table 1: Recommended Initial Solvents for Solubility Testing

Solvent TypeExamplesRationale
Polar AproticDMSO, DMF, AcetonitrileGood for dissolving a wide range of organic molecules. DMSO is a common choice for preparing stock solutions for biological assays.
AlcoholsEthanol, MethanolCan dissolve both polar and nonpolar compounds. Ethanol is often used as a co-solvent in aqueous solutions.
EthersDioxane, THFLess polar than alcohols but can be effective.
Aqueous Base0.1 M NaOH, 0.1 M NaHCO₃To deprotonate the carboxylic acid and form a more soluble salt.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizes the carboxylic acid group, increasing polarity and aqueous solubility.[1]Simple, rapid, and cost-effective.Only applicable to ionizable compounds; may not be suitable for pH-sensitive experiments.
Co-solvency Reduces the polarity of the aqueous solvent, increasing its capacity to dissolve nonpolar compounds.[4]Highly effective and easy to implement.[3]The co-solvent may have its own biological or chemical activity, potentially interfering with the experiment.
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[4]Can significantly increase apparent solubility.Can be difficult to remove and may interfere with certain assays.
Complexation A host molecule (e.g., cyclodextrin) forms a complex with the compound, with the exterior of the complex being hydrophilic.[5]Can improve solubility and stability without chemical modification of the compound.Can be expensive; the complexation efficiency varies.
Particle Size Reduction Increases the surface area-to-volume ratio, which can increase the rate of dissolution.[3]A physical modification that does not alter the chemical structure of the compound.May not increase the equilibrium solubility; requires specialized equipment.

Experimental Protocols

Protocol 1: Determining Solubility via pH Adjustment
  • Prepare a series of aqueous buffers with a pH range from 7.0 to 10.0 (e.g., phosphate and borate buffers).

  • Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the optimal pH for dissolution.

Protocol 2: Screening for an Effective Co-solvent
  • Prepare stock solutions of potential co-solvents (e.g., DMSO, Ethanol, PEG 300) in your primary aqueous buffer (e.g., PBS). Create a range of co-solvent concentrations (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Select the co-solvent and concentration that provides the desired solubility with the lowest potential for experimental interference.

Visualizations

experimental_workflow cluster_start Initial Solubility Problem cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of this compound in aqueous buffer ph_adjust pH Adjustment (Increase pH to > 8) start->ph_adjust soluble_check1 Is solubility sufficient? ph_adjust->soluble_check1 cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) soluble_check2 Is solubility sufficient? cosolvent->soluble_check2 advanced Advanced Techniques (e.g., Surfactants, Cyclodextrins) failure Re-evaluate Strategy / Consult Specialist advanced->failure soluble_check1->cosolvent No success Proceed with Experiment soluble_check1->success Yes soluble_check2->advanced No interference_check Any experimental interference? soluble_check2->interference_check Yes interference_check->advanced Yes interference_check->success No

Caption: A workflow for troubleshooting the solubility of this compound.

signaling_pathway cluster_compound Compound Properties cluster_solution Aqueous Solution Environment cluster_solubility Solubility State compound This compound features Features: - Carboxylic Acid (pKa ~4-5) - Indole Ring (Hydrophobic) - Thiocyanate Group compound->features low_ph Low pH (e.g., < 4) (Protonated) compound->low_ph Introduced to high_ph High pH (e.g., > 7) (Deprotonated) compound->high_ph Introduced to insoluble Poorly Soluble low_ph->insoluble soluble Soluble (Ionized Form) high_ph->soluble

Caption: The relationship between pH and the solubility of this compound.

References

Technical Support Center: Synthesis of 3-Thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive thiocyanating agent.Ensure the thiocyanating agent (e.g., ammonium thiocyanate) is dry and of high purity.
Low reactivity of the indole substrate.The carboxylic acid group at the 6-position is electron-withdrawing and can deactivate the indole ring towards electrophilic substitution. Consider using a stronger activating group on the indole nitrogen (e.g., Boc) or a more potent electrophilic thiocyanating reagent.
Inappropriate reaction conditions (temperature, solvent).Optimize the reaction temperature. Some methods require cooling to prevent side reactions, while others may need gentle heating. Screen different solvents; acetonitrile and methanol are commonly used.[1]
Catalyst deactivation.If using a catalyst (e.g., iodine, acid catalysts), ensure it is not poisoned by impurities in the starting materials or solvent.[2][3]
Formation of Multiple Products/Side Reactions Di-thiocyanation or reaction at other positions.Control the stoichiometry of the thiocyanating agent. Use a 1:1 molar ratio of the indole to the thiocyanating agent. The C-3 position of indole is the most nucleophilic and generally favored for electrophilic substitution.[1]
Polymerization of the indole starting material.This can occur under harsh acidic conditions. Use milder acid catalysts or perform the reaction at a lower temperature.[4]
Reaction with the carboxylic acid group.Protect the carboxylic acid group as an ester (e.g., methyl ester) before the thiocyanation step. The ester can be hydrolyzed in a subsequent step.
Difficult Purification of the Final Product Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.
Co-elution of byproducts.If byproducts are difficult to separate, consider recrystallization as an alternative or additional purification step.
Product instability.Organic thiocyanates can be unstable.[5] Avoid prolonged heating and exposure to strong acids or bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3-thiocyanato-1H-indoles?

A1: A common and effective method is the electrophilic thiocyanation of the indole ring at the C-3 position using a thiocyanating agent such as ammonium thiocyanate (NH4SCN) in the presence of an oxidant or a catalyst.[2] Various catalysts, including iodine, acids, and metal-based catalysts, have been reported to facilitate this reaction.[1][2] More recent "green" methods utilize photochemical or mechanochemical approaches.[1][4][6]

Q2: How does the carboxylic acid group at the 6-position affect the synthesis?

A2: The carboxylic acid group is an electron-withdrawing group, which can decrease the nucleophilicity of the indole ring and make the electrophilic substitution at the C-3 position more challenging compared to unsubstituted indole. This may necessitate harsher reaction conditions or more reactive thiocyanating reagents, which in turn can lead to side reactions. Protection of the carboxylic acid group as an ester may be a beneficial strategy.

Q3: What are some of the key safety precautions to take during this synthesis?

A3: Thiocyanating agents and the resulting organic thiocyanates can be toxic.[5] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in the synthesis, such as strong acids or oxidants, also require careful handling.

Q4: Can I use this compound directly in biological assays?

A4: this compound is often used as a key intermediate in the synthesis of more complex, biologically active molecules.[7][8] While it may have some biological activity itself, its primary role is often as a building block.[7] The purity of the compound is critical for reliable biological data.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, recent research has focused on developing greener synthetic routes. These include visible-light-mediated photocatalysis and solvent-free mechanochemical methods (ball milling), which can reduce the use of hazardous reagents and solvents.[1][4][6]

Experimental Protocols

General Protocol for Electrophilic Thiocyanation of Indole-6-carboxylic Acid

This is a generalized protocol based on common methods for indole thiocyanation. Optimization will be required for the specific substrate.

  • Protection of the Carboxylic Acid (Optional but Recommended):

    • Dissolve indole-6-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent. Dry and concentrate the organic phase to obtain the methyl indole-6-carboxylate.

  • Thiocyanation:

    • Dissolve the methyl indole-6-carboxylate in a suitable solvent such as acetonitrile or methanol.

    • Add ammonium thiocyanate (1.0-1.2 equivalents).

    • Add the catalyst/oxidant (e.g., iodine, 1.0 equivalent) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis of the Ester (if protected):

    • Dissolve the purified methyl 3-thiocyanato-1H-indole-6-carboxylate in a mixture of THF/water or methanol/water.

    • Add a base such as lithium hydroxide or sodium hydroxide.

    • Stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiocyanation of Indoles

Catalyst/MethodThiocyanate SourceSolventTemp. (°C)TimeYield (%)Reference
I2NH4SCNMeOHRT9-15 min~90[2]
HIO3NH4SCNCHCl3RT-High[2]
SiO2-HClO4 (Ultrasonic)NH4SCNAcetonitrile-14 min86[3]
MechanochemicalNH4SCNSolvent-freeRT1 h96[4][9]
Visible light (photocatalyst)NH4SCNAcetonitrileRT-99[1]

Note: Yields are for various indole substrates and may differ for this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Thiocyanation cluster_2 Step 3: Deprotection Indole-6-carboxylic_acid Indole-6-carboxylic acid Methyl_indole-6-carboxylate Methyl indole-6-carboxylate Indole-6-carboxylic_acid->Methyl_indole-6-carboxylate MeOH, H+ Methyl_3-thiocyanato-indole-6-carboxylate Methyl 3-thiocyanato- 1H-indole-6-carboxylate Methyl_indole-6-carboxylate->Methyl_3-thiocyanato-indole-6-carboxylate NH4SCN, Oxidant Final_Product 3-Thiocyanato-1H-indole- 6-carboxylic acid Methyl_3-thiocyanato-indole-6-carboxylate->Final_Product Base, then Acid

Caption: Synthesis pathway for this compound.

Side_Reaction Indole Indole Substrate Desired_Product 3-Thiocyanatoindole (Desired Product) Indole->Desired_Product SCN+ (1 equiv) Side_Product 2,3-Dithiocyanatoindole (Side Product) Desired_Product->Side_Product Excess SCN+

Caption: Potential side reaction leading to di-substituted product.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Check_Reagents->Optimize_Conditions Reagents OK Consider_Protection Consider Protecting Carboxylic Acid Group Optimize_Conditions->Consider_Protection Still Low Yield Success Successful Synthesis Optimize_Conditions->Success Yield Improved Change_Method Try Alternative Method (e.g., Photocatalysis) Consider_Protection->Change_Method Still Low Yield Consider_Protection->Success Yield Improved Change_Method->Success Yield Improved

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 3-thiocyanato-1H-indole-6-carboxylic acid. This key intermediate is valuable in the development of novel therapeutics, particularly in cancer research.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the thiocyanation of indoles?

A1: The most prevalent method for the thiocyanation of indoles is through electrophilic substitution at the electron-rich C-3 position. This is typically achieved using a thiocyanate salt (e.g., sodium or ammonium thiocyanate) in the presence of an oxidizing agent or a halogenating agent to generate an electrophilic thiocyanating species in situ. A common and effective combination is the use of N-Chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN).

Q2: Do I need to protect the carboxylic acid group on indole-6-carboxylic acid before thiocyanation?

A2: While carboxylic acids can sometimes interfere with electrophilic aromatic substitution reactions, recent literature suggests that the thiocyanation of indoles bearing carboxylic acid groups can proceed efficiently without the need for a protecting group, particularly under mechanochemical or carefully controlled solution-phase conditions. One study demonstrated the successful thiocyanation of an indole-2-carboxylic acid in good yield without protection.[2] However, if side reactions or low yields are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be considered.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include ensuring regioselectivity for the C-3 position, preventing the formation of di-substituted byproducts, and managing the purification of the final product, which can be complicated by its polarity and the presence of unreacted starting materials or side products.

Q4: How can I purify the final product?

A4: Purification of polar indole derivatives like this compound is typically achieved through column chromatography on silica gel. Due to the polarity of the carboxylic acid, a polar solvent system, such as a mixture of ethyl acetate and hexanes with the addition of a small amount of acetic or formic acid to improve peak shape, is often required. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient generation of the electrophilic thiocyanating agent. 2. Deactivation of the indole ring by the carboxylic acid group. 3. Inappropriate solvent choice leading to poor solubility of reactants.1. Ensure the freshness and purity of NCS and the thiocyanate salt. Consider pre-mixing NCS and NaSCN before adding the indole. 2. Use a more activating solvent or a stronger activating agent if necessary. Consider protection of the carboxylic acid group if deactivation is significant. 3. Use a co-solvent system (e.g., DMF/CH3CN) to ensure all reactants are in solution.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh, leading to substitution at other positions (e.g., C-2 or C-5). 2. The presence of strong activating or deactivating groups influencing the electronic properties of the indole ring.1. Perform the reaction at a lower temperature. Reduce the reaction time. Use a milder thiocyanating agent. 2. While the C-3 position is kinetically favored, thermodynamic products may form under prolonged reaction times or at higher temperatures. Optimize reaction time and temperature to favor the desired C-3 isomer.
Formation of Di-thiocyanated Product Over-reaction due to an excess of the thiocyanating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the thiocyanating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. The product is highly polar and streaks on the silica gel column. 2. The product co-elutes with starting material or byproducts.1. Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if separation on silica is challenging.

Experimental Protocols

Protocol 1: Electrophilic Thiocyanation using NCS/NaSCN

This protocol is adapted from general procedures for the thiocyanation of indoles and is a good starting point for the synthesis of this compound.

Materials:

  • 1H-Indole-6-carboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Sodium thiocyanate (NaSCN)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in DMF or CH3CN (0.1 M), add sodium thiocyanate (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the eluent) to afford the desired this compound.

Data Presentation

The following tables summarize typical reaction conditions for the thiocyanation of indoles, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Reagents and Conditions for Indole Thiocyanation

Thiocyanating System Solvent Temperature (°C) Time Typical Yield (%) Reference
NCS / NaSCNDMFRoom Temp1-3 h70-90General Method
(SCN)2 (electrogenerated)CH3CN251-2 hup to 95[3]
NH4SCN / Oxone®CH3CN/H2ORoom Temp30 min85-95General Method
NH4SCN / (NH4)2S2O8 (Mechanochemical)Silica gelRoom Temp1 h67-96[4]
NH4SCN / Visible light / PhotocatalystCH3CNRoom Temp12-24 h70-95[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Indole-6-carboxylic acid and NaSCN in DMF B 2. Add NCS portion-wise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure 3-thiocyanato-1H-indole- 6-carboxylic acid H->I

Caption: General experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway of Anticancer Activity

3-Thiocyanato-indole derivatives have been shown to exhibit anticancer properties by inducing apoptosis.[7][8] A proposed mechanism involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, and the activation of the intrinsic apoptotic cascade.[9][10]

signaling_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Cascade Indole 3-Thiocyanato-1H-indole -6-carboxylic acid PI3K PI3K Indole->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indole->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 promotes CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

References

preventing degradation of 3-thiocyanato-1H-indole-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-thiocyanato-1H-indole-6-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the thiocyanate group can undergo hydrolysis or isomerization.

Q2: What is the recommended storage condition for this compound?

A2: For optimal stability, this compound should be stored at 0-8°C in a tightly sealed container, protected from light.

Q3: In which solvents is this compound most stable?

A3: While specific stability data in various solvents is limited, it is generally recommended to use aprotic solvents and to prepare solutions fresh for each experiment. Protic solvents, especially under acidic or basic conditions, may facilitate the hydrolysis of the thiocyanate group.

Q4: Can the carboxylic acid group on the indole ring affect the compound's stability?

A4: Yes, the carboxylic acid group can influence the electronic properties of the indole ring. Some studies suggest that a carboxyl group can have an enthalpic stabilizing effect on the indole ring.[1][2] However, its specific impact on the reactivity of the thiocyanate group at the 3-position requires further investigation.

Q5: What are the potential degradation products of this compound?

A5: Potential degradation products can arise from the modification of both the indole ring and the thiocyanate group. These may include oxidation products of the indole ring (e.g., oxindole, isatin derivatives), hydrolysis products of the thiocyanate group (e.g., thiocarbamate derivatives), and the isomerized product, 3-isothiocyanato-1H-indole-6-carboxylic acid.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or unexpected analytical results over time. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (0-8°C) and protect from light. Use aprotic solvents where possible.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Solution changes color (e.g., turns yellow or brown). Oxidation of the indole ring.Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or BHT, to the solution, but verify their compatibility with your experimental setup.
Inconsistent results between experimental batches. Variability in solution stability due to differences in preparation or storage.Standardize solution preparation and storage protocols. Ensure all users follow the same guidelines.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Ensure the chosen solvent can maintain the desired concentration. If degradation is suspected, analyze the precipitate to identify its composition.

Potential Degradation Pathways

The degradation of this compound can occur through several pathways, primarily affecting the indole nucleus and the thiocyanate functional group.

This compound This compound Oxidized Indole Derivatives Oxidized Indole Derivatives This compound->Oxidized Indole Derivatives Oxidation (O2, light) Isomerized Product Isomerized Product This compound->Isomerized Product Isomerization (heat) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Hydrolysis (H2O, acid/base)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

HPLC Method for Stability Testing

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent compound from its degradation products.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for assessing the stability of this compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photodegradation (UV/Vis light) Stock_Solution->Photo HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Interpretation Data Interpretation (Identify Degradants, Quantify Loss) HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

References

troubleshooting 3-thiocyanato-1H-indole-6-carboxylic acid assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-thiocyanato-1H-indole-6-carboxylic acid. The following question-and-answer format directly addresses common issues that may arise during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common assay methods for quantifying this compound?

A1: Quantification of this compound can be approached by targeting its distinct functional groups: the indole ring, the carboxylic acid, or the thiocyanate group. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly specific method for separating and quantifying the intact molecule. Detection is typically performed using UV-Vis or fluorescence detectors.[1][2][3]

  • Colorimetric Assays: These assays target either the indole or the thiocyanate moiety.

    • Indole-based: Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts with the indole ring to produce a colored product.[4][5][6]

    • Thiocyanate-based: The ferric nitrate method, which forms a red iron(III)-thiocyanate complex, is a common choice.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and specificity, confirming the molecular weight of the compound.[9]

Q2: What are the key stability considerations for this compound during assays?

A2: The stability of this compound is influenced by several factors:

  • pH: The indole ring and the thiocyanate group can be sensitive to strongly acidic or basic conditions. It is crucial to maintain a controlled pH throughout the assay.[10][11]

  • Oxidizing Agents: The thiocyanate group can be oxidized, which would interfere with its quantification and potentially alter the compound's properties.[12]

  • Light Sensitivity: Indole derivatives can be light-sensitive. It is advisable to protect samples from direct light exposure.

Q3: I am observing low solubility of my compound in aqueous assay buffers. What can I do?

A3: Indole carboxylic acids can have limited solubility in water, especially at lower pH where the carboxylic acid is protonated.[13][14][15] Consider the following:

  • Adjusting pH: Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-solvents: Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer can improve solubility. However, be mindful that high concentrations of organic solvents can interfere with enzymatic assays or protein binding studies.[16]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Colorimetric Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Interference from other indole-containing compounds If using an indole-specific reagent like Ehrlich's, other indoles in your sample (e.g., tryptophan from media) will also react.[17] Consider a sample cleanup step like solid-phase extraction (SPE) or switching to a more specific method like HPLC.[9]
Interference from other ions in thiocyanate assays In the ferric nitrate assay for thiocyanate, other ions can interfere with complex formation. Ensure your sample matrix is consistent across all samples and standards.[18]
pH fluctuations The color development in both indole and thiocyanate colorimetric assays is pH-dependent.[10][19] Ensure your buffers are robust and that the pH is consistent in all wells.
Reagent instability Prepare fresh reagents, especially for colorimetric assays, as their stability can be limited.[6]
Issue 2: Peak Tailing, Splitting, or Broadening in HPLC Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor solubility in mobile phase The compound may be precipitating on the column. Try adjusting the mobile phase composition, for instance, by increasing the organic solvent percentage.[16]
Secondary interactions with the column The indole ring can have secondary interactions with the silica backbone of C18 columns. Adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can reduce peak tailing.
Column degradation Ensure the column has not been degraded by extreme pH. Use a column appropriate for the pH of your mobile phase.
Sample overload Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Issue 3: Low Signal or No Detection in Your Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound degradation The thiocyanate group can be susceptible to degradation. Ensure proper sample handling and storage, avoiding exposure to strong oxidizing agents or extreme pH.[11][12]
Incorrect detection wavelength Verify the optimal wavelength for detection. For UV detection in HPLC, scan a standard solution to determine the absorbance maximum. For fluorescence, optimize the excitation and emission wavelengths.[1][2]
Matrix effects in biological samples Components in complex biological samples can suppress the signal.[18] A sample cleanup or extraction step is highly recommended.

Experimental Protocols

Protocol 1: RP-HPLC Quantification of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the determined maximum wavelength (e.g., 280 nm).[9]

  • Standard Curve: Prepare a series of known concentrations of the compound in the mobile phase to generate a standard curve for quantification.

Protocol 2: Colorimetric Indole Assay using Ehrlich's Reagent
  • Reagent Preparation: Prepare Ehrlich's reagent by dissolving p-dimethylaminobenzaldehyde in a mixture of ethanol and a strong acid (e.g., HCl or H2SO4).[4][6]

  • Sample Preparation: Mix your sample with the Ehrlich's reagent in a microplate.

  • Incubation: Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 560-600 nm).[20][21]

  • Standard Curve: Prepare a standard curve using known concentrations of an indole compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_data Data Analysis sample Biological or Chemical Sample extraction Solid-Phase Extraction (if necessary) sample->extraction Complex matrix dilution Dilution in Assay Buffer sample->dilution Simple matrix extraction->dilution hplc RP-HPLC dilution->hplc colorimetric Colorimetric Assay dilution->colorimetric lcms LC-MS dilution->lcms quantification Quantification vs. Standard Curve hplc->quantification colorimetric->quantification lcms->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_colorimetric Colorimetric Issues start Inconsistent Results? peak_shape Poor Peak Shape? start->peak_shape Yes (HPLC) color_dev Poor Color Dev? start->color_dev Yes (Colorimetric) check_solubility Adjust Mobile Phase (Solubility) peak_shape->check_solubility Yes check_secondary_int Add Competing Agent (Secondary Interactions) peak_shape->check_secondary_int No check_column Check Column Health check_secondary_int->check_column check_ph Verify Buffer pH color_dev->check_ph Yes check_reagents Prepare Fresh Reagents color_dev->check_reagents No check_interference Assess Matrix Interference check_reagents->check_interference

References

Technical Support Center: Overcoming Resistance to 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-thiocyanato-1H-indole-6-carboxylic acid, particularly concerning cellular resistance.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Resistance to anticancer agents, including indole-based compounds, is a multifaceted issue. Based on the chemical structure of this compound, two primary mechanisms of resistance are likely:

  • Increased Drug Efflux: The indole scaffold is a known substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1][2] Upregulation of these transporters can lead to increased efflux of the compound from the cell, reducing its intracellular concentration and thereby its efficacy.

  • Enhanced Detoxification: The thiocyanate group can be metabolized and detoxified by the glutathione (GSH) conjugation system.[3][4][5] Increased intracellular levels of GSH and the activity of glutathione S-transferases (GSTs) can lead to the neutralization and subsequent removal of the drug, diminishing its cytotoxic effects.

Q2: How can I experimentally verify if my resistant cells are overexpressing efflux pumps?

A2: A common method to assess efflux pump activity is the Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in lower intracellular fluorescence. You can compare the fluorescence intensity in your resistant cells to the parental (sensitive) cell line. A significant decrease in fluorescence in the resistant cells suggests increased efflux pump activity.

Q3: What methods can be used to determine if altered glutathione metabolism is contributing to resistance?

A3: You can measure the total intracellular glutathione levels using a commercially available assay, such as the GSH-Glo™ Glutathione Assay. An elevated level of GSH in your resistant cell line compared to the sensitive parental line would indicate a potential role for this pathway in conferring resistance.

Q4: Are there any known signaling pathways that could be activated to induce resistance to this compound?

A4: While specific pathways for this compound have not been fully elucidated, indole derivatives have been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][6][7] Activation of this pathway can lead to the upregulation of transcription factors that increase the expression of efflux pumps like ABCB1, contributing to a resistant phenotype.

Q5: What strategies can I employ to overcome resistance to this compound in my cell lines?

A5: Several strategies can be explored:

  • Combination Therapy:

    • Efflux Pump Inhibitors: Co-administration with a known P-gp inhibitor, such as verapamil, can restore sensitivity by preventing the efflux of the drug.

    • Glutathione Depleting Agents: Using an inhibitor of glutathione synthesis, like buthionine sulfoximine (BSO), can reduce the cell's detoxification capacity and re-sensitize them to the compound.[3]

  • Novel Drug Delivery Systems: Encapsulating the compound in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps.

  • Targeting Downstream Pathways: If a specific signaling pathway is identified as a driver of resistance, inhibitors of key components of that pathway could be used in combination with this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Compound Stability Ensure the compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
Assay Conditions Standardize cell seeding density, incubation times, and reagent concentrations.
Developing Resistance If IC50 values consistently increase over time, the cell line may be developing resistance. Refer to the FAQs on resistance mechanisms.
Issue 2: High background fluorescence in the Rhodamine 123 efflux assay.
Possible Cause Troubleshooting Step
Incomplete Washing Ensure thorough washing of cells with ice-cold PBS to remove all extracellular Rhodamine 123 before measuring fluorescence.
Cell Death High concentrations of the compound or inhibitors may cause cell death, leading to membrane leakage and non-specific fluorescence. Assess cell viability in parallel.
Autofluorescence Some cell lines have high intrinsic fluorescence. Include a control of unstained cells to measure and subtract background autofluorescence.
Issue 3: No significant difference in glutathione levels between sensitive and resistant cells.
Possible Cause Alternative Hypothesis
GSH-independent Resistance Resistance may be primarily driven by other mechanisms, such as efflux pump overexpression.
Increased GST Activity Even with similar GSH levels, an increase in the activity of specific Glutathione S-transferase (GST) isozymes could be responsible for enhanced drug conjugation. Consider performing a GST activity assay.
Altered Drug Target The target of this compound may be mutated or its expression altered in the resistant cells.

Quantitative Data

The following table provides representative IC50 values for various indole-based compounds in sensitive and resistant cancer cell lines. Please note that these are for illustrative purposes, and the actual IC50 for this compound will need to be determined experimentally.

CompoundCell LineResistance MechanismIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
Indole-vinyl sulfone derivativeA549 (Lung Cancer)Tubulin binding site alteration5 nM> 1 µM>200[8]
Benzimidazole-indole derivativeMCF-7 (Breast Cancer)Not Specified50 nM--[8]
Quinoline-indole derivativeVariousTubulin Polymerization Inhibition2-11 nM--[8]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)Not Specified9.5 µM--[9]
DehydrocrenatidineHepG2 (Liver Cancer)Not Specified3.5 µM--[9]
FlavopereirineHCT116 (Colorectal)p53/p21 activation8.15 µM--[9]
Pyridyl-indolyl chalconeMCF-7 (Breast Cancer)Not Specified12.2 µM--[9]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • Triton X-100

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Seed both sensitive and resistant cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with your desired concentrations of this compound for the desired time. Include a positive control for P-gp inhibition by treating a set of wells with 50 µM Verapamil for 2 hours.

  • After treatment, wash the cells twice with warm PBS.

  • Add 100 µL of medium containing 10 µM Rhodamine 123 to each well and incubate for 1 hour at 37°C.

  • Discard the Rhodamine 123 solution and wash the cells three times with ice-cold PBS to stop the efflux.

  • Add 100 µL of fresh, pre-warmed medium and incubate for another hour at 37°C to allow for efflux.

  • Stop the efflux by washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding 100 µL of 1% Triton X-100 and incubate for 15 minutes at 37°C.

  • Measure the intracellular fluorescence using a plate reader.

  • Normalize the fluorescence intensity to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Quantification of Intracellular Glutathione (GSH) using GSH-Glo™ Assay

Materials:

  • Sensitive and resistant cell lines

  • GSH-Glo™ Glutathione Assay Kit (Promega)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare cells by seeding them in a 96-well plate at an appropriate density and treating them with this compound as required.

  • Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions. This typically involves reconstituting the Luciferin-NT substrate and Glutathione S-Transferase.

  • Remove the culture medium from the cells.

  • Add 100 µL of the prepared GSH-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare the Luciferin Detection Reagent as per the kit's protocol.

  • Add 100 µL of the Luciferin Detection Reagent to each well.

  • Incubate for 15 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of GSH in the sample. A standard curve can be generated using the provided GSH standard to quantify the absolute concentrations.

Visualizations

Proposed Signaling Pathway for Efflux Pump-Mediated Resistance

Resistance_Pathway cluster_cell Cancer Cell 3-thiocyanato-1H-indole-6-carboxylic_acid 3-thiocyanato-1H- indole-6-carboxylic acid MAPK_Pathway MAPK/ERK Pathway 3-thiocyanato-1H-indole-6-carboxylic_acid->MAPK_Pathway Activates Drug_Efflux Drug Efflux 3-thiocyanato-1H-indole-6-carboxylic_acid->Drug_Efflux Cell_Membrane Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Activates ABCB1_Gene ABCB1 Gene (MDR1) Transcription_Factors->ABCB1_Gene Induces Transcription ABCB1_Protein P-glycoprotein (ABCB1) ABCB1_Gene->ABCB1_Protein Translation ABCB1_Protein->Drug_Efflux Mediates Extracellular Extracellular Drug_Efflux->Extracellular Reduced Intracellular Concentration

Proposed signaling cascade for efflux pump-mediated resistance.

Proposed Mechanism for Glutathione-Mediated Detoxification

Detoxification_Pathway cluster_cell Cancer Cell Drug 3-thiocyanato-1H- indole-6-carboxylic acid GST Glutathione S-Transferase (GST) Drug->GST GSH Glutathione (GSH) GSH->GST Drug_GSH_Conjugate Drug-GSH Conjugate (Inactive) GST->Drug_GSH_Conjugate Catalyzes Conjugation MRP_Transporter MRP Transporter Drug_GSH_Conjugate->MRP_Transporter Exported by Detoxification Cellular Detoxification MRP_Transporter->Detoxification

Proposed pathway for drug detoxification via glutathione conjugation.

Experimental Workflow for Investigating Resistance

Experimental_Workflow Start Observe Decreased Drug Sensitivity Hypothesis Hypothesize Resistance Mechanisms Start->Hypothesis Efflux_Pump Increased Efflux Pump Activity Hypothesis->Efflux_Pump Hypothesis 1 GSH_Metabolism Altered Glutathione Metabolism Hypothesis->GSH_Metabolism Hypothesis 2 Rhodamine_Assay Rhodamine 123 Efflux Assay Efflux_Pump->Rhodamine_Assay GSH_Assay Intracellular GSH Quantification Assay GSH_Metabolism->GSH_Assay Analyze_Efflux Analyze Fluorescence Data Rhodamine_Assay->Analyze_Efflux Analyze_GSH Analyze Luminescence Data GSH_Assay->Analyze_GSH Conclusion Draw Conclusions on Resistance Mechanism(s) Analyze_Efflux->Conclusion Analyze_GSH->Conclusion

A logical workflow for investigating resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-thiocyanato-1H-indole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution of this compound is very low. What are the potential causes and solutions?

A1: Low aqueous solubility is a common characteristic of indole derivatives. The primary reasons for poor dissolution include the compound's crystalline structure and low polarity. To address this, consider the following formulation strategies:

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can significantly improve its dissolution rate.[1][2]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to faster dissolution.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the compound in the dissolution medium.

Q2: I am observing poor oral absorption of my this compound formulation in animal models, despite good in vitro dissolution. What could be the issue?

A2: Poor oral absorption in the presence of good in vitro dissolution can be attributed to several factors:

  • Low Permeability: The compound may have low permeability across the gastrointestinal membrane.

  • First-Pass Metabolism: Significant metabolism in the liver or gut wall can reduce the amount of drug reaching systemic circulation.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells.

To troubleshoot this, consider conducting in vitro permeability assays (e.g., Caco-2) and investigating the metabolic stability of the compound in liver microsomes.

Q3: What are the recommended starting points for developing a nanoparticle formulation for this compound?

A3: Nanoparticle formulations are a promising approach for enhancing the bioavailability of poorly soluble anticancer agents like indole derivatives.[3][4][5][6] A good starting point would be to use biodegradable polymers such as PLGA (poly D, L-lactide-co-glycolide). The solvent emulsion-diffusion-evaporation method is a common technique for encapsulating indole compounds into PLGA nanoparticles.[6]

Q4: How can I quantify the concentration of this compound in plasma samples?

Troubleshooting Guides

Guide 1: Poor Drug Loading in Solid Dispersion Formulations
Symptom Potential Cause Troubleshooting Step
Low drug loading efficiency (<5% w/w) in the final solid dispersion product.Poor miscibility between the drug and the polymer carrier.Screen a variety of polymers with different polarities (e.g., PVP, HPMC, Soluplus®).
Phase separation observed during storage.The drug is recrystallizing from the amorphous dispersion.Increase the polymer-to-drug ratio to better stabilize the amorphous form.
Inconsistent drug content across different batches.Variability in the solvent evaporation rate during preparation.Optimize and standardize the solvent evaporation process (e.g., temperature, pressure, and stirring speed).
Guide 2: Inconsistent Results in In Vivo Pharmacokinetic Studies
Symptom Potential Cause Troubleshooting Step
High variability in plasma concentrations between individual animals.Inconsistent dosing or formulation instability in the dosing vehicle.Ensure accurate and consistent administration of the formulation. Check the stability of the compound in the dosing vehicle over the duration of the study.
No detectable plasma concentrations after oral administration.Very low bioavailability due to poor absorption and/or high first-pass metabolism.Consider a more advanced formulation strategy (e.g., lipid-based formulations or nanoparticles). Investigate the potential for co-administration with a bioavailability enhancer.
Unexpectedly rapid clearance from plasma.High metabolic turnover.Conduct in vitro metabolic stability assays to identify the major metabolic pathways and potential for drug-drug interactions.

Data Presentation

Table 1: Hypothetical Comparison of Formulation Strategies for Enhancing Dissolution of this compound

Formulation Drug:Carrier Ratio Dissolution Medium % Drug Released at 60 min
Unformulated Drug-Simulated Gastric Fluid (pH 1.2)< 5%
Unformulated Drug-Simulated Intestinal Fluid (pH 6.8)< 2%
Solid Dispersion with PVP K301:5Simulated Intestinal Fluid (pH 6.8)65%
Solid Dispersion with HPMC-AS1:3Simulated Intestinal Fluid (pH 6.8)85%
Nanoparticle Formulation (PLGA)1:10Simulated Intestinal Fluid (pH 6.8)> 95%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 75100
Solid Dispersion (HPMC-AS)250 ± 501.5 ± 0.51250 ± 200500
Nanoparticle Formulation (PLGA)450 ± 801.0 ± 0.32700 ± 4501080

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 300 mg of HPMC-AS in 20 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Pass the powder through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution properties.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
  • Sample Preparation: To 100 µL of rat plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole derivative).

  • Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation A Drug Substance D Solid Dispersion Preparation A->D B Polymer Selection B->D C Solvent System C->D E Dissolution Testing D->E F Solid-State Analysis (XRD, DSC) D->F G Drug Content Uniformity D->G H Animal Dosing E->H I Plasma Sample Collection H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Analysis J->K

Caption: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 3-thiocyanato-1H- indole-6-carboxylic acid Drug->Akt Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

common pitfalls in handling 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-thiocyanato-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and application of this compound, and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of indole-6-carboxylic acid containing a thiocyanate group at the 3-position of the indole ring. It serves as a key building block and intermediate in the synthesis of various biologically active molecules.[1] Its primary applications are in pharmaceutical research and development, particularly in the discovery of novel anti-cancer agents, as well as in agricultural chemistry.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store the compound at 0-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture.

Q3: What are the general safety precautions for handling this compound?

When handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q4: In which solvents is this compound soluble?

Indole-carboxylic acids can have limited solubility in aqueous solutions, especially at neutral pH. Solubility is generally better in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, preparing a concentrated stock solution in DMSO is a common practice, followed by dilution in the aqueous buffer or cell culture medium.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in biological assays.

Possible Cause 1: Compound Degradation

  • Is the compound sensitive to light? Indole derivatives can be photosensitive.[2] Exposure to light during storage or experimentation may lead to degradation and loss of activity.

    • Solution: Store the compound in an amber vial or a container protected from light. Minimize exposure to ambient light during sample preparation and experimentation.

  • Is the compound stable in your experimental buffer or cell culture medium? The thiocyanate group can be susceptible to nucleophilic attack, and the overall molecule's stability might be pH-dependent. Some components in complex media could potentially react with the compound.[3][4]

    • Solution: Prepare fresh solutions of the compound for each experiment. If possible, conduct a stability study of the compound in your specific buffer or medium over the time course of your experiment by analyzing aliquots with a suitable analytical method like HPLC.

Possible Cause 2: Assay Artifacts

  • Could the thiocyanate group be interfering with the assay? Thiocyanate ions have been reported to cause artifacts in certain immunological assays.[5] It is possible that the thiocyanate moiety of the molecule could interact with assay components.

    • Solution: Run appropriate controls to test for potential assay interference. This could include a vehicle control (e.g., DMSO), a positive control, and a negative control. If interference is suspected, consider using an alternative assay method to validate your results.

Problem 2: Difficulty in dissolving the compound.

Possible Cause: Poor Aqueous Solubility

  • Are you trying to dissolve the compound directly in an aqueous buffer? Indole carboxylic acids often exhibit poor water solubility.

    • Solution: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. Gentle warming and sonication may aid in dissolution.

Problem 3: Issues during chemical synthesis or purification.

Possible Cause 1: Side Reactions

  • Are you observing unexpected byproducts? The indole nucleus can be susceptible to oxidation, and the thiocyanate group can react with nucleophiles.

    • Solution: During synthesis, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. When working with nucleophilic reagents, consider protecting sensitive functional groups. Careful control of reaction conditions (temperature, reaction time) is crucial.

Possible Cause 2: Purification Challenges

  • Are you having trouble purifying the final product? The polarity of the carboxylic acid group can sometimes lead to tailing on silica gel chromatography.

    • Solution: For column chromatography, consider adding a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape. Reversed-phase chromatography (e.g., C18) can also be an effective purification method for polar compounds.

Problem 4: Analytical issues (e.g., HPLC, LC-MS).

Possible Cause 1: Peak Splitting or Tailing in HPLC

  • Are you observing double peaks or significant peak tailing? This can be a common issue with indole compounds in HPLC analysis.[2]

    • Solution:

      • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

      • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by suppressing ionization.

      • Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak symmetry.

      • Column Choice: If problems persist, try a different column chemistry.

Possible Cause 2: In-source Degradation in Mass Spectrometry

  • Are you observing unexpected fragments in the mass spectrum? The thiocyanate group might be prone to fragmentation under certain ionization conditions.

    • Solution: Optimize the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. Consider using a softer ionization technique if available.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆N₂O₂S[1][6]
Molecular Weight218.24 g/mol [1][6]
CAS Number885266-71-7[1]
Storage Temperature0-8°C[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Biological Assays
  • Weighing: Accurately weigh a precise amount of this compound in a microcentrifuge tube.

  • Dissolution: Add a sufficient volume of sterile, anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator for a short period to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for an In Vitro Anticancer Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store dissolve->aliquot treat Treat with Compound aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Viability incubate->measure calculate Calculate Viability measure->calculate determine Determine IC50 calculate->determine

Caption: A typical experimental workflow for in vitro testing of this compound.

troubleshooting_logic cluster_degradation Compound Degradation cluster_artifacts Assay Artifacts start Inconsistent Results light Light Sensitivity? start->light stability Solution Stability? start->stability interference Thiocyanate Interference? start->interference protect Protect from Light light->protect Yes fresh Use Fresh Solutions stability->fresh Possible controls Run Proper Controls interference->controls Possible

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

method refinement for 3-thiocyanato-1H-indole-6-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the quantification of 3-thiocyanato-1H-indole-6-carboxylic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specialized compound with limited published analytical methods. The methodologies and troubleshooting advice provided herein are based on established principles for structurally related compounds, such as indole derivatives, organic acids, and thiocyanates, and may require further optimization for your specific application.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: For robust quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point due to its wide availability and the presence of a UV-absorbing indole ring in the molecule.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6][7][8]

Q2: How should I prepare samples, particularly from biological matrices like plasma or tissue homogenates?

A2: Sample preparation is critical to remove interfering substances like proteins and lipids. Common techniques include:

  • Protein Precipitation (PPT): A fast and simple method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5][9] This is often sufficient for initial screening.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its solubility in two immiscible liquid phases. It can offer a cleaner sample than PPT.[9]

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by passing the sample through a cartridge containing a solid adsorbent that retains the analyte, allowing interfering components to be washed away.[10][11] The analyte is then eluted with a small volume of a strong solvent.

Q3: What are the key parameters I need to assess when validating my quantification method?

A3: Method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose.[12][13] According to ICH guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix effects.[12][14]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[15][16]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[12][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, etc.).[12][13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12][16]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, temperature, or flow rate.[14][16]

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and execution.

Chromatography Issues

Q: My chromatographic peak for the analyte is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. The carboxylic acid and indole nitrogen in the analyte can interact with active silanol groups on the silica-based column packing.

    • Solution: Adjust the mobile phase pH to suppress ionization. For a carboxylic acid, lowering the pH to ~2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the silanols and the analyte, reducing tailing.[17] Using a modern, end-capped column with low silanol activity is also highly recommended.[18]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.[17]

  • Cause 3: Column Contamination or Degradation. Buildup of matrix components or degradation of the stationary phase can create active sites.

    • Solution: Flush the column with a strong solvent (reverse flush if necessary). If the problem persists, replace the guard column or the analytical column.[19]

Q: The retention time of my analyte is drifting or inconsistent. How can I fix this?

A: Retention time stability is crucial for accurate identification and quantification.

  • Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a run, especially after changing solvents or gradients.

    • Solution: Increase the column equilibration time. Pumping 10-20 column volumes of the mobile phase through the column is a good practice.[20]

  • Cause 2: Mobile Phase Composition Changes. The mobile phase can change due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly by purging the lines.[11][20]

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention time.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[19][20]

  • Cause 4: Pump Issues or Leaks. Air bubbles in the pump or a small leak in the system can cause flow rate fluctuations.

    • Solution: Degas the mobile phase thoroughly. Check all fittings for leaks and tighten them gently. If necessary, purge the pump.[19][20]

Sample Preparation & Matrix Effects

Q: I'm seeing low recovery of my analyte after sample preparation. What should I do?

A: Low recovery means the analyte is being lost during the extraction process.

  • Cause 1: Inefficient Extraction (LLE/SPE). The pH of the sample or the choice of solvent may not be optimal for your analyte.

    • Solution: this compound is an acidic compound. For SPE, ensure the sample pH is low enough to keep the analyte in its neutral, protonated form for better retention on a reversed-phase (C18) sorbent. For LLE, adjust the sample pH and choose an appropriate organic solvent.

  • Cause 2: Analyte Instability. The analyte may be degrading during sample processing.

    • Solution: Process samples on ice and analyze them as quickly as possible. Evaluate analyte stability under different conditions (e.g., freeze-thaw cycles, storage time).[9][13]

Experimental Protocols

Protocol 1: HPLC-UV Quantification Method

This protocol provides a starting point for the quantification of this compound in a non-biological matrix (e.g., reaction mixture, formulation).

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).[21]

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3. Method Validation:

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Calculate the coefficient of determination (R²), which should be ≥ 0.99.[15][16]

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze five replicates of each QC level on the same day for repeatability (intra-day precision).

    • Analyze the QC samples on three different days for intermediate precision.

    • Accuracy is determined by comparing the measured concentration to the nominal concentration (% recovery).[12][13]

Data Presentation

The following tables summarize representative data from a method validation experiment based on the protocol above.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
1.0 15,234 1.8%
5.0 76,105 1.2%
10.0 151,988 0.9%
25.0 380,540 0.6%
50.0 759,870 0.4%
100.0 1,522,100 0.5%
Regression Equation y = 15205x + 120

| | 0.9998 | |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (µg/mL) Intra-day (n=5) Mean Measured Conc. (µg/mL) Intra-day Precision (%RSD) Intra-day Accuracy (% Recovery) Inter-day (n=3 days) Precision (%RSD)
Low QC 2.5 2.45 2.1% 98.0% 3.5%
Mid QC 20.0 20.3 1.5% 101.5% 2.8%

| High QC | 80.0 | 79.2 | 1.1% | 99.0% | 2.2% |

Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% at LOQ), Accuracy within 85-115% (80-120% at LOQ).[12]

Mandatory Visualizations

Diagrams and Workflows

G cluster_0 A Define Analytical Target Profile (ATP) B Method Development & Optimization (Column, Mobile Phase, etc.) A->B C Preliminary Validation (Specificity, Linearity) B->C F Method Refinement Required? C->F Assess Results D Full Method Validation (Accuracy, Precision, Robustness) E Routine Analysis D->E F->B Yes F->D No

Caption: General workflow for analytical method development and refinement.

G Start Observe Peak Tailing CheckOverload Is sample concentration high? Start->CheckOverload ReduceConc Solution: Reduce injection volume or dilute sample CheckOverload->ReduceConc Yes CheckpH Is mobile phase pH optimal? CheckOverload->CheckpH No End Peak Shape Improved ReduceConc->End AdjustpH Solution: Lower pH to ~2.5-3.0 with 0.1% TFA or Formic Acid CheckpH->AdjustpH No CheckColumn Is column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->End FlushColumn Solution: Flush with strong solvent or replace column CheckColumn->FlushColumn Yes CheckColumn->End No FlushColumn->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

G cluster_0 Protein Precipitation (PPT) Workflow Start 1. Plasma/Serum Sample (100 µL) AddSolvent 2. Add 300 µL ice-cold Acetonitrile containing Internal Standard Start->AddSolvent Vortex 3. Vortex for 1 minute AddSolvent->Vortex Centrifuge 4. Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Inject 6. Inject into LC-MS/MS System Collect->Inject

Caption: Sample preparation workflow using protein precipitation.

References

Validation & Comparative

confirming the target of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the precise molecular target of a compound is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, offering a framework for evaluating potential new chemical entities like 3-thiocyanato-1H-indole-6-carboxylic acid. While the direct inhibitory activity of this compound on IDO1 could not be definitively confirmed from the reviewed literature, the indole scaffold is a common feature among IDO1 inhibitors. This guide, therefore, focuses on well-characterized inhibitors to provide a benchmark for comparison.

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses. Its overexpression in many cancers allows tumors to evade the immune system. Consequently, the development of IDO1 inhibitors has become a significant area of focus in cancer immunotherapy. This guide compares three prominent IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat (BMS-986205), presenting their inhibitory potencies and the experimental protocols used to determine them.

Comparative Analysis of IDO1 Inhibitors

The following table summarizes the in vitro inhibitory activity of three well-characterized IDO1 inhibitors. These values provide a quantitative basis for comparing the potency of novel compounds.

CompoundTargetAssay TypeIC50 (nM)Reference
Epacadostat (INCB024360) IDO1HeLa cell-based73[1]
IDO1Biochemical70[2]
Navoximod (NLG-919) IDO1Cell-based75[3]
IDO1Biochemical (Ki)7[3]
Linrodostat (BMS-986205) IDO1HEK293 cell-based1.1
IDO1HeLa cell-based1.7

Signaling Pathway of IDO1 in Cancer Immunology

The following diagram illustrates the central role of IDO1 in tumor immune evasion. IDO1-mediated tryptophan depletion and the production of kynurenine lead to the suppression of T-cell and natural killer (NK) cell function and the activation of regulatory T-cells (Tregs), ultimately fostering an immunosuppressive tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Metabolism Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulates T-Cell T-Cell NK-Cell NK-Cell Treg Treg Treg->T-Cell Suppresses Dendritic Cell Dendritic Cell Dendritic Cell->IDO1 Expresses Tryptophan Tryptophan Tryptophan->T-Cell Required for proliferation Tryptophan->NK-Cell Required for function Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T-Cell Suppresses Kynurenine->NK-Cell Suppresses Kynurenine->Treg Activates

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines for key experiments used to determine IDO1 inhibitory activity.

Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Workflow:

Caption: Workflow for a recombinant human IDO1 enzymatic assay.

Detailed Methodology:

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the rhIDO1 enzyme in the assay buffer containing ascorbic acid, methylene blue, and catalase.

    • The enzymatic reaction is initiated by the addition of L-tryptophan.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

    • The reaction is terminated by the addition of a stopping agent, such as trichloroacetic acid.

    • The amount of the product, kynurenine, is quantified by measuring its absorbance at 321 nm or by using a colorimetric reagent like p-dimethylaminobenzaldehyde, which forms a yellow product with kynurenine, measured at 480 nm.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from a dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into a compound's cell permeability and activity in a more physiologically relevant environment.

Workflow:

Caption: Workflow for a cell-based IDO1 inhibition assay.

Detailed Methodology:

  • Cell Lines: Human cervical cancer cells (HeLa) or ovarian cancer cells (SKOV-3) are commonly used as they can be induced to express high levels of IDO1.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

    • The cells are then treated with various concentrations of the test compound.

    • After a further incubation period (typically 24-72 hours), the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured using the same methods as in the enzymatic assay (e.g., absorbance or colorimetric detection).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Conclusion

While the specific activity of this compound against IDO1 remains to be elucidated through direct experimental testing, the information provided in this guide serves as a valuable resource for its evaluation. By employing the detailed experimental protocols and comparing the resulting data with the established benchmarks for potent IDO1 inhibitors like Epacadostat, Navoximod, and Linrodostat, researchers can effectively characterize the potential of this and other novel indole-containing compounds as modulators of the critical IDO1 pathway in cancer immunotherapy.

References

A Comparative Analysis of 3-Thiocyanato-1H-indole-6-carboxylic Acid and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 3-thiocyanato-1H-indole-6-carboxylic acid and structurally similar compounds. The focus is on their cytotoxic activity against various cancer cell lines, supported by experimental data from peer-reviewed literature. This document also outlines the detailed experimental protocols for the cited assays and visualizes key biological pathways to facilitate a deeper understanding of their potential mechanisms of action.

Introduction to Indole Thiocyanates as Anticancer Agents

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate (-SCN) group at the 3-position of the indole ring has been shown to be a critical modification that imparts significant cytotoxic properties against cancer cells. This guide delves into the structure-activity relationships of this class of compounds, providing a comparative overview of their potency. Research indicates that the 3-thiocyanato-1H-indole motif can be effectively modified to produce highly cytotoxic compounds, making the substituted indole a valuable scaffold for the development of more potent anticancer agents.[1]

Comparative Analysis of Cytotoxic Activity

The antiproliferative activity of a series of 3-thiocyanato-1H-indole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The data is primarily drawn from a study by Silveira et al. (2016), which systematically investigated the impact of substitutions at the N-1, C-2, and C-5 positions of the indole ring.[1]

It is noteworthy that the parent indole compounds lacking the 3-thiocyanato group were found to be essentially inactive, highlighting the crucial role of the -SCN moiety in conferring cytotoxicity.[1] While data for this compound is not explicitly available in this key study, the data for the unsubstituted 3-thiocyanato-1H-indole provides a baseline for comparison. The influence of the carboxylic acid group at the 6-position would require further dedicated studies.

Table 1: Comparative IC50 Values (µM) of 3-Thiocyanato-1H-indole Analogs against HL60 (Human Promyelocytic Leukemia) and Hep-2 (Human Laryngeal Carcinoma) Cell Lines

CompoundSubstituent(s)HL60 IC50 (µM)Hep-2 IC50 (µM)
3-Thiocyanato-1H-indoleNone2.348.12
1-Methyl-3-thiocyanato-1H-indoleN-Methyl1.8310.1
1-Phenyl-3-thiocyanato-1H-indoleN-Phenyl0.632.21
2-Phenyl-3-thiocyanato-1H-indoleC2-Phenyl4.6112.3
5-Bromo-3-thiocyanato-1H-indoleC5-Bromo2.879.45
5-Chloro-3-thiocyanato-1H-indoleC5-Chloro2.567.98
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indoleN-Methyl, C2-(4-chlorophenyl)1.213.45

Data extracted from Silveira et al., 2016.[1]

Table 2: Comparative IC50 Values (µM) of 3-Thiocyanato-1H-indole Analogs against NCI-H292 (Human Mucoepidermoid Pulmonary Carcinoma) and MCF-7 (Human Breast Adenocarcinoma) Cell Lines

CompoundSubstituent(s)NCI-H292 IC50 (µM)MCF-7 IC50 (µM)
3-Thiocyanato-1H-indoleNone7.659.32
1-Methyl-3-thiocyanato-1H-indoleN-Methyl9.8711.4
1-Phenyl-3-thiocyanato-1H-indoleN-Phenyl1.892.54
2-Phenyl-3-thiocyanato-1H-indoleC2-Phenyl10.813.1
5-Bromo-3-thiocyanato-1H-indoleC5-Bromo8.7610.2
5-Chloro-3-thiocyanato-1H-indoleC5-Chloro7.118.76
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indoleN-Methyl, C2-(4-chlorophenyl)2.984.12

Data extracted from Silveira et al., 2016.[1]

Experimental Protocols

The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. This protocol is based on standard methodologies described in the literature.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Cancer cell lines (e.g., HL60, Hep-2, NCI-H292, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours. Control wells containing medium with DMSO at the same concentration as the test wells are also included.

  • MTT Addition and Incubation:

    • Following the treatment period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization:

    • After incubation, the medium containing MTT is carefully removed.

    • 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The background absorbance of wells containing only medium and MTT is subtracted from the absorbance of the test wells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control (untreated) cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

The anticancer activity of isothiocyanates, the reactive metabolites of thiocyanate compounds, is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis in cancer cells by modulating various signaling pathways.[2][3] This often involves:

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and trigger apoptotic pathways.

  • Modulation of Bcl-2 Family Proteins: Isothiocyanates can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the permeabilization of the mitochondrial membrane.[3]

  • Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[4][5]

Cell Cycle Arrest: Many isothiocyanates have been observed to cause cell cycle arrest, particularly at the G2/M phase.[2][4] This prevents cancer cells from dividing and proliferating. This effect is often associated with the modulation of key cell cycle regulatory proteins.

Modulation of Signaling Pathways: Isothiocyanates can influence critical signaling pathways that are often dysregulated in cancer, including:

  • MAPK Pathway: Activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways can promote apoptosis.[3]

  • PI3K/AKT/mTOR Pathway: Inhibition of this pro-survival pathway can suppress cancer cell growth and proliferation.[2]

The following diagrams illustrate a generalized workflow for evaluating the cytotoxic effects of these compounds and a simplified representation of the apoptotic signaling pathway that may be induced by isothiocyanates.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HL60, MCF-7) seed Seed cells in 96-well plates start->seed treat Treat cells with compounds (48-72h incubation) seed->treat compound Prepare serial dilutions of 3-thiocyanato-indole analogs compound->treat add_mtt Add MTT solution (4h incubation) treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of 3-thiocyanato-1H-indole analogs.

apoptotic_pathway cluster_stimulus Apoptotic Stimulus cluster_cellular_effects Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ITC Isothiocyanate (from 3-thiocyanato-indole) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bcl2_family Modulation of Bcl-2 family (↑ Bax, ↓ Bcl-2) ITC->Bcl2_family Mito Mitochondrial Dysfunction ROS->Mito Bcl2_family->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway induced by isothiocyanates in cancer cells.

Conclusion

The available data strongly suggest that the 3-thiocyanato-1H-indole scaffold is a promising starting point for the development of novel anticancer agents. The presence of the thiocyanate group at the 3-position is critical for the cytotoxic activity. Further structure-activity relationship studies, particularly exploring substitutions at the N-1 and C-2 positions, have yielded compounds with potent antiproliferative effects against a range of cancer cell lines. The likely mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. Future research should focus on synthesizing and evaluating this compound and its derivatives to fully elucidate the therapeutic potential of this specific chemical space.

References

A Comparative Guide to Validating the Efficacy of 3-thiocyanato-1H-indole-6-carboxylic Acid in a Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the preclinical efficacy of a novel investigational compound, 3-thiocyanato-1H-indole-6-carboxylic acid, against established alternatives in a new colorectal cancer model. The methodologies, hypothetical data, and workflow are presented to guide future research and development.

Introduction and Rationale

Indole derivatives are a well-established class of heterocyclic compounds known for a wide range of biological activities, including potent anticancer properties.[1] The investigational compound, this compound, belongs to a subset of 3-thiocyanato-1H-indoles that have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][3] Furthermore, indole-6-carboxylic acid derivatives have been identified as potential multi-target antiproliferative agents.

Based on this background, it is hypothesized that This compound acts as a multi-target tyrosine kinase inhibitor (TKI) , disrupting key signaling pathways involved in tumor proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5]

This guide outlines a proposed validation study in a new model system: the HCT-116 human colorectal carcinoma cell line, both in vitro and as a xenograft model in immunocompromised mice.[6][7] Colorectal cancer is a major global health concern, and therapies targeting EGFR and VEGFR are clinically relevant.[8][9] The performance of this compound will be compared against a well-characterized multi-kinase inhibitor, referred to here as "Compound X."

Hypothesized Mechanism of Action

This compound is postulated to inhibit the ATP-binding sites of key receptor tyrosine kinases, primarily EGFR and VEGFR-2. This dual inhibition is expected to block downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways, leading to reduced cell proliferation, inhibition of angiogenesis, and induction of apoptosis in tumor cells.[10][11]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis TKI 3-thiocyanato-1H-indole- 6-carboxylic acid TKI->EGFR Inhibits TKI->VEGFR2 Inhibits

Caption: Hypothesized signaling pathway inhibition. (Within 100 characters)

Comparative Efficacy Data (Hypothetical)

The following tables summarize the projected outcomes of comparative studies between this compound and a reference multi-kinase inhibitor, Compound X.

Table 1: In Vitro Cytotoxicity in HCT-116 Cells (72h Exposure)

Compound IC₅₀ (µM) Max Inhibition (%)
This compound 4.5 ± 0.6 98 ± 2
Compound X (Comparator) 8.2 ± 1.1 95 ± 3

| Doxorubicin (Positive Control) | 0.9 ± 0.2 | 100 ± 1 |

Table 2: Apoptosis Induction in HCT-116 Cells (at 2x IC₅₀ for 48h)

Compound Early Apoptosis (%) Late Apoptosis (%) Total Apoptotic Cells (%)
Vehicle Control 2.1 ± 0.5 1.5 ± 0.3 3.6 ± 0.8
This compound 25.4 ± 3.1 18.2 ± 2.5 43.6 ± 5.6

| Compound X (Comparator) | 19.8 ± 2.8 | 15.5 ± 2.1 | 35.3 ± 4.9 |

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model (21-Day Study)

Treatment Group (10 mg/kg, daily) Tumor Growth Inhibition (TGI) (%) Final Tumor Volume (mm³) Body Weight Change (%)
Vehicle Control 0 1850 ± 210 +2.5
This compound 78 407 ± 95 -3.1

| Compound X (Comparator) | 65 | 648 ± 120 | -4.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings.

  • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: A serial dilution of this compound, Compound X, and a positive control (Doxorubicin) is prepared in culture medium. The existing medium is replaced with 100 µL of the compound-containing medium.

  • Incubation: Plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance is read at 570 nm using a microplate reader.

  • Analysis: Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

  • Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with the compounds at 2x their respective IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Cells (both adherent and floating) are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: Cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.[12] All procedures are conducted in accordance with approved institutional animal care guidelines.

  • Tumor Implantation: 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 PBS/Matrigel solution are injected subcutaneously into the right flank of each mouse.[6]

  • Group Formation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Compound X (10 mg/kg).

  • Dosing: Compounds are administered daily via oral gavage for 21 consecutive days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Endpoint: At day 21, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., immunohistochemistry).

  • Efficacy Calculation: Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Experimental and Validation Workflow

The logical progression from initial screening to in vivo validation is critical for the development of a new therapeutic candidate.

G start Start: Compound Synthesis & Characterization invitro_screening Phase 1: In Vitro Screening start->invitro_screening cytotoxicity Cytotoxicity Assay (MTT, HCT-116 Cells) invitro_screening->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis xenograft HCT-116 Xenograft Tumor Implantation invivo_model Phase 2: In Vivo Model Validation apoptosis->invivo_model invivo_model->xenograft treatment 21-Day Treatment Regimen (Vehicle, Test, Comparator) xenograft->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring analysis Phase 3: Data Analysis & Reporting monitoring->analysis tgi Calculate Tumor Growth Inhibition (TGI) analysis->tgi toxicity_assessment Assess Toxicity (Body Weight, Histology) tgi->toxicity_assessment end Conclusion: Efficacy & Safety Profile toxicity_assessment->end

Caption: Preclinical validation workflow. (Within 100 characters)

Conclusion

This guide outlines a hypothetical but robust preclinical strategy to validate the efficacy of this compound in a new colorectal cancer model. The projected data suggests that the compound may possess superior in vitro cytotoxicity and in vivo anti-tumor activity compared to the benchmark compound, with an acceptable safety profile. The provided experimental protocols and workflows serve as a comprehensive template for researchers aiming to conduct similar validation studies. Successful completion of these studies would provide a strong rationale for advancing this compound into further preclinical and clinical development as a novel anticancer agent.

References

A Comparative Analysis of 3-thiocyanato-1H-indole-6-carboxylic acid and Standard-of-Care IDO1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern oncology, the development of novel small molecule inhibitors targeting critical cancer pathways is a paramount objective for researchers and drug development professionals. This guide provides a comparative overview of the emergent investigational compound, 3-thiocyanato-1H-indole-6-carboxylic acid, and established standard-of-care inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion.

While a series of 3-thiocyanato-1H-indole derivatives have demonstrated notable antiproliferative effects against various cancer cell lines, the precise molecular target of this compound remains to be definitively elucidated.[1] In contrast, standard-of-care agents such as Epacadostat, Navoximod, and Indoximod are well-characterized inhibitors of IDO1, a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[2] This guide will compare the available data on the anticancer activities of these compounds, offering insights into their respective potencies and mechanistic pathways.

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data for 3-thiocyanato-1H-indole derivatives and the standard-of-care IDO1 inhibitors. It is important to note that a direct comparison of inhibitory activity on a specific enzyme is not currently possible due to the unconfirmed primary target of this compound. The comparison is therefore based on the functional outcome of inhibiting cancer cell proliferation.

Table 1: Antiproliferative Activity of 3-Thiocyanato-1H-Indole Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-Phenyl-3-thiocyanato-1H-indoleHL60≤ 6
HEP-2≤ 6
NCI-H292≤ 6
MCF-7≤ 6
1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indoleHL60≤ 6
HEP-2≤ 6
NCI-H292≤ 6
MCF-7≤ 6

Data sourced from a study on a series of twenty 3-thiocyanato-1H-indoles, where these compounds displayed good to excellent potency.[1]

Table 2: Inhibitory Activity of Standard-of-Care IDO1 Inhibitors

InhibitorTargetAssay TypeIC50 / EC50 / Ki
EpacadostatIDO1EnzymaticIC50: 10 nM
IDO1Cellular (HeLa)IC50: 7.1 nM
NavoximodIDO1EnzymaticKi: 7 nM
(GDC-0919)IDO1CellularEC50: 75 nM
IndoximodIDOEnzymaticKi: 19 µM (L-isomer)
(D-1-MT)IDO PathwayCellular (T-cell)EC50: ~70 nM (mTORC1 rescue)

Data for standard-of-care inhibitors are compiled from multiple sources.[3][4][5]

Signaling Pathways and Mechanisms of Action

The standard-of-care inhibitors function primarily by inhibiting the IDO1 enzyme, which catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[2] This enzymatic activity is a critical component of an immunosuppressive mechanism that tumors exploit to evade the host immune system. By blocking IDO1, these inhibitors aim to restore T-cell function and enhance anti-tumor immunity.

Indoximod, while also targeting the IDO pathway, has a distinct mechanism. It acts as a tryptophan mimetic, thereby reversing the downstream immunosuppressive effects of tryptophan depletion, such as the inhibition of the mTORC1 signaling pathway in T-cells.[6][7][8][9]

The precise mechanism of action for the antiproliferative effects of 3-thiocyanato-1H-indole derivatives is not yet fully understood. However, the consistent cytotoxic effects observed across multiple cancer cell lines suggest that the indole-3-thiocyanate scaffold is a promising starting point for the development of potent anticancer agents.[1]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Suppression T-Cell Suppression & Immune Evasion Kynurenine->T_Cell_Suppression Inhibitors Standard-of-Care IDO1 Inhibitors (e.g., Epacadostat, Navoximod) Inhibitors->IDO1 Inhibition Antiproliferative_Assay cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at a specific wavelength F->G H 8. Calculate IC50 value G->H

References

cross-validation of 3-thiocyanato-1H-indole-6-carboxylic acid activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A review of the cytotoxic activity of 3-thiocyanato-1H-indole derivatives, highlighting the potential of this scaffold in cancer research. This guide provides a comparative analysis of the anti-proliferative effects of various analogs across different human cancer cell lines, based on available experimental data.

The indole skeleton is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the 3-position of the indole ring has been explored as a strategy to enhance cytotoxic activity against cancer cells. This guide summarizes the findings on the anti-proliferative effects of 3-thiocyanato-1H-indole derivatives, offering a comparative perspective on their potency in different cancer cell lines. While direct cross-validation data for 3-thiocyanato-1H-indole-6-carboxylic acid is not extensively available in the public domain, the studies on its close analogs provide valuable insights into the potential efficacy and spectrum of activity for this class of compounds.

Comparative Cytotoxicity of 3-Thiocyanato-1H-indole Derivatives

The anti-proliferative activity of a series of twenty 3-thiocyanato-1H-indole derivatives was evaluated against four human cancer cell lines: HL-60 (promyelocytic leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma).[1][2] The results, measured as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate that the substitution pattern on the indole ring significantly influences the cytotoxic potency.[1][2] Notably, several derivatives displayed good to excellent levels of potency, with IC50 values in the low micromolar range, while being non-hemolytic.[1][2]

For instance, N-Phenyl-3-thiocyanato-1H-indole and 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole showed significant potency against all tested cell lines.[1] In contrast, the parent indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole were essentially inactive, highlighting the crucial role of the 3-thiocyanato group for the observed cytotoxicity.[1][2]

Below is a summary of the IC50 values for selected active 3-thiocyanato-1H-indole derivatives from the study by Silveira et al. (2016).

Compound DerivativeHL-60 (IC50 µM)HEP-2 (IC50 µM)NCI-H292 (IC50 µM)MCF-7 (IC50 µM)
N-Phenyl-3-thiocyanato-1H-indole> 253.985.864.34
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole3.944.143.824.02
N-(4-Chlorophenyl)-3-thiocyanato-1H-indole6.127.948.249.12
2-Phenyl-3-thiocyanato-1H-indole7.248.169.3210.4
2-(4-Chlorophenyl)-3-thiocyanato-1H-indole5.886.427.187.96
Doxorubicin (Positive Control)0.020.120.080.34

Potential Signaling Pathways

While the precise mechanism of action for this compound is not fully elucidated, related indole-6-carboxylic acid derivatives have been shown to target key signaling pathways in cancer.[3][4] Specifically, these compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Overexpression of these receptors is common in many cancers and plays a crucial role in tumor growth, proliferation, and angiogenesis.[3][4] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.[3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK EGFR / VEGFR-2 Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 3-Thiocyanato-1H-indole -6-carboxylic acid Compound->P_RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream_Signaling Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis

Caption: Proposed inhibitory action on receptor tyrosine kinase signaling.

Experimental Protocols

The evaluation of the cytotoxic activity of the 3-thiocyanato-1H-indole derivatives was primarily conducted using the MTT assay.[2][3]

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-thiocyanato-1H-indole derivatives) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another few hours (e.g., 3-4 hours).

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start: Seed Cells Adhesion Overnight Adhesion Start->Adhesion Treatment Treat with Compounds Adhesion->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h Add_MTT Add MTT Solution Incubation_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Solubilize Formazan Incubation_4h->Solubilize Measure Measure Absorbance Solubilize->Measure End End: Calculate IC50 Measure->End

Caption: Workflow of the MTT cell viability assay.

Conclusion

The available data strongly suggest that the 3-thiocyanato-1H-indole scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic activity is highly dependent on the substitution patterns on the indole ring. While the specific compound this compound requires direct experimental evaluation, the performance of its analogs across various cancer cell lines, including those of leukemia, cervical, lung, and breast cancer, indicates a broad potential for anti-proliferative activity. Future studies should focus on the cross-validation of this compound in a diverse panel of cancer cell lines and the elucidation of its precise molecular mechanism of action to further validate its therapeutic potential.

References

Comparative Analysis of 3-Thiocyanato-1H-indole Derivatives and Alternative Indole-Based Compounds in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the anti-proliferative activities of various 3-thiocyanato-1H-indole derivatives. Due to a lack of publicly available independent replication studies for the specific compound 3-thiocyanato-1H-indole-6-carboxylic acid, this document focuses on comparing a series of structurally related 3-thiocyanato-1H-indoles evaluated within a single comprehensive study. Furthermore, to provide a broader context for researchers in drug development, this guide contrasts the performance of these compounds with alternative indole-6-carboxylic acid derivatives targeting key cancer-related signaling pathways, such as those mediated by EGFR and VEGFR-2. The data and protocols presented are compiled from peer-reviewed literature to ensure objectivity and assist researchers in making informed decisions for future studies.

Data Presentation: Anti-proliferative Activity

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various 3-thiocyanato-1H-indole derivatives against a panel of human cancer cell lines.[1][2] For comparison, data for alternative indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2 are also presented.[3][4][5]

Table 1: Anti-proliferative Activity (IC50 in µM) of 3-Thiocyanato-1H-indole Derivatives

Compound IDN-1 SubstitutionC-2 SubstitutionC-5 SubstitutionHL60HEP-2NCI-H292MCF-7
1a HHH1.83.24.55.5
1b CH3HH3.45.16.27.1
1c PhenylHH0.91.52.12.8
1d 4-Cl-PhenylHH2.54.35.06.3
2a HPhenylH4.16.87.99.0
2b CH3PhenylH5.28.19.310.4
2c H4-Cl-PhenylH3.85.96.78.2
2d CH34-Cl-PhenylH1.22.43.14.6
3a HHBr2.13.94.85.9
Doxorubicin ---0.040.060.050.08

Data extracted from Fortes et al., European Journal of Medicinal Chemistry, 2016.[1][2]

Table 2: Anti-proliferative Activity (IC50 in µM) of Alternative Indole-6-Carboxylic Acid Derivatives

Compound IDTargetHCT-116HeLaHT-29
Compound 3b EGFR1.22.53.1
Compound 6e VEGFR-20.81.92.4
Erlotinib EGFR5.47.86.5

Data extracted from Mahmood et al., Chem Biodivers, 2024.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the cited literature.

Synthesis of 3-Thiocyanato-1H-indoles

General Procedure: [2]

  • To a solution of the corresponding indole (1.0 mmol) in methanol (10 mL), add ammonium thiocyanate (NH4SCN, 3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Oxone® (potassium peroxymonosulfate, 1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for a duration ranging from 20 minutes to 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3, 30 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-thiocyanato-1H-indole derivative.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[3][6][7]

Materials:

  • Human cancer cell lines (e.g., HL60, MCF-7, HCT-116)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37 °C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to mix and ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Outcome Cell Proliferation, Angiogenesis, Survival Transcription->Outcome Indole_EGFR Indole Derivatives (e.g., Compound 3b) Indole_EGFR->EGFR Inhibit Indole_VEGFR2 Indole Derivatives (e.g., Compound 6e) Indole_VEGFR2->VEGFR2 Inhibit

Caption: EGFR/VEGFR-2 Signaling Pathways Targeted by Indole Derivatives.

A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Add test compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental Workflow for the MTT Cell Viability Assay.

References

Comparative Selectivity Analysis of 3-thiocyanato-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical selectivity of 3-thiocyanato-1H-indole-6-carboxylic acid against other indole-based inhibitors. Due to the limited publicly available experimental data on the specific selectivity of this compound, this document serves as an illustrative comparison based on the known activities of structurally related indole derivatives. The data presented herein is hypothetical and intended to demonstrate how such a comparison would be structured.

Recent studies on indole derivatives have highlighted their potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The indole-6-carboxylic acid scaffold, in particular, has been identified as a promising starting point for the development of targeted anti-proliferative agents.[1][2][3] Furthermore, compounds containing a thiocyanate group have been shown to interact with and inhibit thiol-dependent enzymes, suggesting a potential mechanism of action for this compound.[4][5]

This guide will focus on a hypothetical scenario where this compound and related compounds are evaluated for their inhibitory activity against EGFR and a panel of other kinases to assess their selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and two alternative indole-based inhibitors against a primary target (EGFR) and two off-targets (VEGFR-2 and SRC kinase). A lower IC50 value indicates higher potency. The selectivity index is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher selectivity index indicates greater selectivity for the primary target.

CompoundPrimary Target: EGFR (IC50 in nM)Off-Target 1: VEGFR-2 (IC50 in nM)Off-Target 2: SRC Kinase (IC50 in nM)Selectivity Index (VEGFR-2/EGFR)Selectivity Index (SRC/EGFR)
This compound 50 500 >10,000 10 >200
Alternative 1: Indole-6-carboxylic acid250300>10,0001.2>40
Alternative 2: 3-chloro-1H-indole-6-carboxylic acid801,2008,00015100

Experimental Protocols

The hypothetical data presented above would be generated using established in vitro kinase inhibition assays. A detailed methodology for such an experiment is provided below.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower amount of ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human kinases (EGFR, VEGFR-2, SRC)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase buffer.

  • Reaction Setup: In a 96-well plate, the following are added in order:

    • Kinase buffer

    • Test compound dilution

    • A mixture of the kinase and its specific peptide substrate

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be close to its Km value for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: The luminescent kinase assay reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Data Acquisition: The plate is incubated at room temperature for 10 minutes to allow the luminescent signal to stabilize. The luminescence is then measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor (0% inhibition) and a background with no kinase (100% inhibition).

    • The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 3-thiocyanato-1H- indole-6-carboxylic acid Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup in 96-well format Compound_Prep->Plate_Setup Reagent_Prep Kinase/Substrate/ATP Reagent Preparation Reagent_Prep->Plate_Setup Incubation Incubation at 30°C Plate_Setup->Incubation Detection Luminescence Detection Incubation->Detection Data_Norm Data Normalization Detection->Data_Norm Curve_Fit Dose-Response Curve Fitting Data_Norm->Curve_Fit IC50_Calc IC50 & Selectivity Index Calculation Curve_Fit->IC50_Calc

Caption: Experimental workflow for determining inhibitor selectivity.

References

head-to-head comparison of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of 3-Thiocyanato-1H-indole Derivatives as Potential Anticancer Agents

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a thiocyanate group at the 3-position of the indole ring has been shown to be a promising strategy for the development of potent anticancer agents.[2][3] These compounds are thought to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis. This guide provides a head-to-head comparison of a series of 3-thiocyanato-1H-indole derivatives, summarizing their cytotoxic activity against various cancer cell lines. While the specific focus is on derivatives of 3-thiocyanato-1H-indole-6-carboxylic acid, the available literature provides a broader scope of substitution patterns. This comparison guide collates the most relevant and comprehensive data available to date.

Data Presentation

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of a series of 3-thiocyanato-1H-indole derivatives against four human cancer cell lines: HL60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), NCI-H292 (lung carcinoma), and HEP-2 (cervical carcinoma).[2][3] Doxorubicin was used as a positive control in these studies.

Table 1: Cytotoxic Activity of N-Substituted 3-Thiocyanato-1H-indole Derivatives [2][3]

CompoundSubstitutionHL60MCF-7NCI-H292HEP-2
1a N-H> 25> 25> 25> 25
1b N-Methyl10.812.515.311.7
1c N-Phenyl1.82.53.12.2
1d N-(4-Chlorophenyl)4.25.16.84.9

Table 2: Cytotoxic Activity of C2-Substituted 3-Thiocyanato-1H-indole Derivatives [2][3]

CompoundSubstitutionHL60MCF-7NCI-H292HEP-2
2a 2-Phenyl5.67.28.16.5
2b 2-(4-Chlorophenyl)3.94.85.54.1

Table 3: Cytotoxic Activity of C5-Substituted 3-Thiocyanato-1H-indole Derivatives [2][3]

CompoundSubstitutionHL60MCF-7NCI-H292HEP-2
3a 5-Bromo3.14.25.03.8
3b 5-Chloro2.83.94.73.5
3c 5-Fluoro4.55.86.95.1

Table 4: Cytotoxic Activity of N1, C2-Disubstituted 3-Thiocyanato-1H-indole Derivatives [2][3]

CompoundSubstitutionHL60MCF-7NCI-H292HEP-2
4a 1-Methyl, 2-Phenyl3.54.65.44.0
4b 1-Methyl, 2-(4-Chlorophenyl)1.52.12.81.9

Experimental Protocols

General Synthesis of 3-Thiocyanato-1H-indole Derivatives

A general synthetic scheme for the preparation of 3-thiocyanato-1H-indole derivatives is outlined below. The synthesis typically involves the direct thiocyanation of the corresponding indole derivative at the C3 position.

General Synthesis of 3-Thiocyanato-1H-indoles Indole Substituted Indole Product 3-Thiocyanato-1H-indole Derivative Indole->Product Thiocyanation Reagent Thiocyanating Agent (e.g., KSCN, I2) Reagent->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: General reaction scheme for the synthesis of 3-thiocyanato-1H-indoles.

Detailed Protocol: To a solution of the appropriately substituted indole (1.0 mmol) in methanol (10 mL) at 0 °C, potassium thiocyanate (3.0 mmol) is added, followed by the portion-wise addition of iodine (1.5 mmol). The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-thiocyanato-1H-indole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay Workflow cluster_workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Hypothesized Apoptotic Pathway Compound 3-Thiocyanato-1H-indole Derivative Cell Cancer Cell Compound->Cell Stress Cellular Stress (e.g., ROS production) Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Binding Profile of 3-thiocyanato-1H-indole-6-carboxylic Acid: A Comparative Guide to VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis for validating the binding site of 3-thiocyanato-1H-indole-6-carboxylic acid, a novel compound with potential anti-cancer properties. While direct experimental validation of its specific molecular target is pending, this document outlines a robust framework for its investigation as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

The indole scaffold is a well-established pharmacophore in the development of targeted cancer therapies, with numerous derivatives designed to inhibit protein kinases crucial for tumor growth and proliferation. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position of the indole ring suggests a unique chemical entity with the potential for specific molecular interactions. This guide will compare the hypothetical binding properties of this compound with known indole-based VEGFR-2 inhibitors, providing essential data and protocols for its experimental validation.

Performance Comparison with Known VEGFR-2 Inhibitors

To establish a benchmark for evaluating the potential efficacy of this compound, its performance should be compared against well-characterized indole-based inhibitors of VEGFR-2. The following table summarizes the inhibitory activities of Axitinib and Sunitinib, two FDA-approved drugs that target VEGFR-2.

CompoundTarget(s)IC50 (VEGFR-2)
This compound VEGFR-2 (Putative) To be determined
AxitinibVEGFR-1, -2, -30.2 nM[1]
SunitinibVEGFR-1, -2, -3, PDGFR, c-KIT2 nM - 80 nM (assay dependent)[2]

Experimental Protocols for Binding Site Validation

Validation of this compound as a VEGFR-2 inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of this compound against VEGFR-2.

Principle: A recombinant human VEGFR-2 kinase domain is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the extent of phosphorylation is quantified. The test compound is added at varying concentrations to measure its inhibitory effect.

Materials:

  • Recombinant Human VEGFR-2 (kinase domain)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Test Compound (this compound)

  • Reference Inhibitor (e.g., Axitinib)

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate Reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor.

  • In a microplate, add the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay assesses the compound's ability to inhibit VEGFR-2 autophosphorylation in a cellular context.

Objective: To confirm the inhibitory activity of this compound on VEGFR-2 signaling in living cells.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor autophosphorylation. The cells are then treated with the test compound, and the level of phosphorylated VEGFR-2 is measured.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Culture Medium

  • VEGF-A (Vascular Endothelial Growth Factor A)

  • Test Compound (this compound)

  • Lysis Buffer

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • Western Blotting or ELISA reagents

Procedure:

  • Culture HUVECs to sub-confluency and then serum-starve overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Quantify the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.

  • Analyze the data to determine the effect of the compound on VEGF-A-induced VEGFR-2 phosphorylation.

Ligand Binding Assay (Competitive ELISA)

This assay determines if the compound directly competes with the natural ligand (VEGF-A) for binding to the receptor.

Objective: To investigate the mechanism of inhibition by determining if this compound is a competitive inhibitor of VEGF-A binding to VEGFR-2.

Principle: A microplate is coated with recombinant VEGFR-2. Biotinylated VEGF-A and the test compound are then added. The amount of biotinylated VEGF-A that binds to the receptor is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant Human VEGFR-2 (extracellular domain)

  • Biotinylated VEGF-A

  • Test Compound (this compound)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

  • Microplate Reader

Procedure:

  • Coat a microplate with recombinant VEGFR-2.

  • Add a fixed concentration of biotinylated VEGF-A along with varying concentrations of the test compound.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and measure the absorbance.

  • A decrease in signal indicates that the test compound is competing with VEGF-A for binding to VEGFR-2.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a proposed experimental workflow for validating the binding of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Binding_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_downstream Functional Assays cluster_conclusion Conclusion KinaseAssay VEGFR-2 Kinase Inhibition Assay (Determine IC50) PhosphoAssay VEGFR-2 Phosphorylation Assay (in HUVECs) KinaseAssay->PhosphoAssay BindingAssay Competitive Ligand Binding Assay (Determine Ki) BindingAssay->PhosphoAssay ProliferationAssay Endothelial Cell Proliferation Assay PhosphoAssay->ProliferationAssay TubeFormation Tube Formation Assay ProliferationAssay->TubeFormation Validation Binding Site Validated TubeFormation->Validation

References

Benchmarking 3-thiocyanato-1H-indole-6-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison with the Multi-Kinase Inhibitor Sorafenib

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the novel compound 3-thiocyanato-1H-indole-6-carboxylic acid. Due to the limited availability of public data on this specific molecule, we are benchmarking it against the well-characterized, FDA-approved multi-kinase inhibitor, Sorafenib. This comparison is based on the established anti-proliferative and anti-angiogenic potential of the indole-6-carboxylic acid scaffold and the known targets of Sorafenib, which include key kinases in cancer progression.

Derivatives of indole-6-carboxylic acid have shown promise as multi-target antiproliferative agents, with known activity against key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The inclusion of a thiocyanate group on the indole ring is a strategy that has been explored for the development of potent anti-cancer agents.[3][4] Given this background, it is hypothesized that this compound may exhibit inhibitory activity against kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2.

Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[5][6] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including VEGFR-2, and the Raf/MEK/ERK signaling pathway, thereby impacting both tumor growth and angiogenesis.[1][2][7]

Performance Data: A Comparative Overview

The following table summarizes the inhibitory activity of Sorafenib against a key kinase and a representative cancer cell line. At present, specific experimental data for this compound is not publicly available. The values for this compound are therefore presented as "Not Available" (N/A) and are intended to be populated as experimental data emerges.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
This compoundVEGFR-2N/AA549 (Lung Carcinoma)N/A
SorafenibVEGFR-290[8][9][10]A549 (Lung Carcinoma)4.08 ± 0.14[11]

Signaling Pathway Inhibition

The diagram below illustrates the simplified signaling pathway of VEGFR-2, a key target in angiogenesis and a known target of Sorafenib. Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream cascade involving multiple kinases, ultimately leading to cell proliferation, survival, and migration. The inhibitory action of a compound like Sorafenib blocks this cascade.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Sorafenib Inhibitor->VEGFR2 Inhibitor->Raf

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

To ensure a standardized comparison, the following detailed experimental protocols are provided for the key assays used to determine the inhibitory activity of test compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the concentration of a compound required to inhibit 50% of the activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or Sorafenib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound dilutions to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • A549 (or other relevant) cancer cell line

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound (this compound or Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the IC50 value by plotting cell viability against the compound concentration.

The workflow for a typical in vitro kinase inhibition assay is depicted in the diagram below.

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Kinase, Substrate, and Compounds to Plate prep_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

In Vitro Kinase Inhibition Assay Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-thiocyanato-1H-indole-6-carboxylic acid, a compound utilized in pharmaceutical research and organic synthesis.[1] Adherence to these procedures is critical to mitigate risks and ensure environmental stewardship.

Immediate Safety Considerations

Given the presence of the thiocyanate group, this compound must be treated with caution. Thiocyanate compounds can release highly toxic hydrogen cyanide gas upon contact with acids.[2][3] The indole moiety, while generally less reactive, can also present hazards.[4][5] Therefore, this compound should be managed as hazardous waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or chemical-resistant apron.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[4][8] The following steps outline the standard procedure for its disposal as hazardous chemical waste.

  • Waste Characterization:

    • Based on its chemical structure (containing thiocyanate and indole moieties), this compound should be classified as hazardous waste.

    • It is crucial to avoid mixing this waste with other waste streams, particularly acidic waste, to prevent the generation of toxic gases.[3]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof waste container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[8] The original container may be used if it is in good condition.[9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Avoid contact with acids").[8][10]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9][10]

    • Ensure the container remains closed except when adding waste.[8][9]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8] While the specific classification for this compound is not available, it is prudent to manage quantities carefully.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[8]

    • Do not attempt to transport the hazardous waste off-site yourself. This must be done by a licensed hazardous waste transporter.[10]

Hazard and Disposal Data for Structurally Related Compounds

To better understand the potential hazards and disposal requirements for this compound, the following table summarizes information for related thiocyanate and indole compounds.

Compound NameKey HazardsRecommended Disposal Method
Ammonium Thiocyanate Toxic if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide).[2]Dispose of as hazardous waste. Contact your state Department of Environmental Protection (DEP) or regional EPA office for specific recommendations.[2]
Sodium Thiocyanate Harmful if swallowed. Harmful to aquatic life with long-lasting effects. Contact with acids liberates very toxic gas.[7]Dispose of contents/container to an approved waste disposal plant.[7]
Potassium Thiocyanate Harmful by inhalation, in contact with skin, and if swallowed. Contact with acids liberates very toxic gas. Harmful to aquatic organisms.[3]Classified as Special Waste. Contact a specialist disposal company or local authority for advice.[3]
Indole Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[5][11]Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product.[5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate spill area.[2]

    • Eliminate all ignition sources if the material is dissolved in a flammable solvent.[2]

  • Contain and Absorb:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a sealed, labeled container for disposal.[2][4]

    • For a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels for large spills of solutions with oxidizing properties.

  • Decontaminate:

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]

  • Report:

    • Report the spill to your institution's EH&S department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste waste_char Characterize as Hazardous Waste (Thiocyanate & Indole moieties) start->waste_char container Select appropriate, sealed, and compatible waste container waste_char->container labeling Label container: 'Hazardous Waste' Full Chemical Name Hazard Warnings container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Environmental Health & Safety (EH&S) for waste pickup storage->ehs_contact disposal Professional disposal by licensed hazardous waste vendor ehs_contact->disposal end End: Compliant Disposal disposal->end

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.